Ptd-dbm
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C124H225N61O28S2 |
|---|---|
分子量 |
3082.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C124H225N61O28S2/c1-4-65(2)93(113(211)182-85(62-214)111(209)179-72(27-8-11-41-125)105(203)181-83(54-67-24-6-5-7-25-67)109(207)178-81(38-23-53-160-124(148)149)104(202)171-73(28-9-12-42-126)106(204)183-86(63-215)114(212)213)184-108(206)82(39-40-87(129)187)180-110(208)84(55-68-56-150-64-166-68)168-92(192)61-165-112(210)94(66(3)186)185-107(205)74(29-10-13-43-127)172-97(195)71(31-16-46-153-117(134)135)167-91(191)60-163-89(189)58-161-88(188)57-162-90(190)59-164-96(194)70(30-15-45-152-116(132)133)170-99(197)76(33-18-48-155-119(138)139)174-101(199)78(35-20-50-157-121(142)143)176-103(201)80(37-22-52-159-123(146)147)177-102(200)79(36-21-51-158-122(144)145)175-100(198)77(34-19-49-156-120(140)141)173-98(196)75(32-17-47-154-118(136)137)169-95(193)69(128)26-14-44-151-115(130)131/h5-7,24-25,56,64-66,69-86,93-94,186,214-215H,4,8-23,26-55,57-63,125-128H2,1-3H3,(H2,129,187)(H,150,166)(H,161,188)(H,162,190)(H,163,189)(H,164,194)(H,165,210)(H,167,191)(H,168,192)(H,169,193)(H,170,197)(H,171,202)(H,172,195)(H,173,196)(H,174,199)(H,175,198)(H,176,201)(H,177,200)(H,178,207)(H,179,209)(H,180,208)(H,181,203)(H,182,211)(H,183,204)(H,184,206)(H,185,205)(H,212,213)(H4,130,131,151)(H4,132,133,152)(H4,134,135,153)(H4,136,137,154)(H4,138,139,155)(H4,140,141,156)(H4,142,143,157)(H4,144,145,158)(H4,146,147,159)(H4,148,149,160)/t65-,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-/m0/s1 |
InChI 键 |
IMXABKONEGYGRF-QAMUXZJLSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling PTD-DBM: A Technical Guide to the Wnt/β-Catenin Pathway Modulator
Full Name: Protein Transduction Domain-fused Dishevelled Binding Motif (PTD-DBM)
This technical guide provides an in-depth overview of the this compound peptide for researchers, scientists, and drug development professionals. This compound is a synthetic peptide engineered to modulate the Wnt/β-catenin signaling pathway, a critical cascade in tissue regeneration, including hair follicle development and cutaneous wound healing.
Core Concepts and Mechanism of Action
This compound is a competitive inhibitor of the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway.[1][3][4] By binding to the PDZ domain of Dvl, CXXC5 prevents the downstream signaling that leads to the stabilization and nuclear translocation of β-catenin.
The this compound peptide is designed with two key components:
-
Protein Transduction Domain (PTD): A sequence rich in arginine residues that facilitates the penetration of the peptide into cells.
-
Dishevelled Binding Motif (DBM): This portion of the peptide mimics the Dvl-binding region of CXXC5, allowing it to competitively bind to Dvl.
By competitively inhibiting the CXXC5-Dvl interaction, this compound effectively removes the negative regulation imposed by CXXC5. This leads to the activation of the Wnt/β-catenin signaling pathway, resulting in increased levels of nuclear β-catenin, which in turn activates target gene transcription responsible for processes like cell proliferation, differentiation, and tissue regeneration. This mechanism has shown potential in promoting hair regrowth and accelerating wound healing.
Physicochemical Properties and Structure
| Property | Value | Reference |
| Amino Acid Sequence | H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Gly-Gly-Gly-Arg-Lys-Thr-Gly-His-Gln-Ile-Cys-Lys-Phe-Arg-Lys-Cys-OH | |
| Molecular Formula | C₁₂₄H₂₂₅N₆₁O₂₈S₂ | |
| Molecular Weight | ~3082.62 Da |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.
In Vitro Efficacy
| Assay | Cell Type | Treatment | Concentration | Result | Reference |
| Induction of β-catenin, α-SMA, and Collagen I | Human Dermal Fibroblasts | This compound | Concentration-dependent | Increased expression of β-catenin, α-SMA, and collagen I | |
| Alkaline Phosphatase (ALP) Activity | Human Hair Follicle Dermal Papilla Cells (HFDPCs) | CXXC5 | - | Attenuated ALP activity | |
| Cell Proliferation | Human Hair Follicle Dermal Papilla Cells (HFDPCs) | CXXC5 | - | Attenuated cell proliferation | |
| Collagen Production | Human Dermal Fibroblasts | This compound | - | Activated collagen production |
In Vivo Efficacy (Murine Models)
| Animal Model | Treatment | Application | Duration | Key Findings | Reference |
| Cutaneous Wound Healing | 7-week-old male C3H mice | 100 µM this compound, daily topical application | 11 days | Significantly accelerated wound closure rate; Increased expression of β-catenin, keratin-14, and collagen-I | |
| Wound-Induced Hair Neogenesis | 3-week-old male C3H mice | 2 mM this compound, daily topical application | 14 days | Promoted formation of neogenic hair follicles, indicated by ALP staining | |
| Hair Regrowth | CXXC5-/- mice | Valproic acid | - | Further induced hair regrowth compared to untreated CXXC5-/- mice | |
| Cutaneous Wound Healing (Combination Therapy) | Mice | This compound and Valproic Acid (VPA) | - | Synergistically accelerated cutaneous wound healing |
Experimental Protocols
In Vitro Western Blot for β-catenin Expression
This protocol is a representative example for assessing the effect of this compound on β-catenin levels in cultured cells.
-
Cell Culture: Culture human dermal fibroblasts or hair follicle dermal papilla cells in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Treatment: Treat cells with varying concentrations of this compound peptide for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
In Vivo Murine Hair Growth Assay
This protocol outlines a general procedure for evaluating the hair growth-promoting effects of this compound in a mouse model.
-
Animal Model: Use 7-week-old male C57BL/6 mice, a common model for hair growth studies.
-
Anagen Induction: Synchronize the hair cycle to the anagen (growth) phase by depilating the dorsal skin of the mice.
-
Peptide Application: Topically apply a solution of this compound (e.g., in a vehicle like PBS or a suitable cream base) to the depilated skin daily for a set period (e.g., 2-4 weeks). A control group should receive the vehicle only.
-
Hair Growth Monitoring:
-
Visual Assessment: Document hair growth through daily or weekly photographs. A scoring system can be used to quantify the extent of hair regrowth.
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated areas. Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to visualize and count hair follicles.
-
Immunohistochemistry: Stain tissue sections for markers of hair follicle growth and proliferation, such as Ki-67 or β-catenin.
-
-
Data Analysis: Quantify hair follicle number, density, and stage of the hair cycle. Statistically compare the results between the this compound-treated and control groups.
Visualizations
This compound Signaling Pathway
References
- 1. Targeting of CXXC5 by a Competing Peptide Stimulates Hair Regrowth and Wound-Induced Hair Neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Of Cxxc5 By A Competing Peptide Stimulates Hair Re-growth And Wound-induced Hairneogenesis | HairLossTalk Forums [hairlosstalk.com]
- 3. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
PTD-DBM: A Technical Guide to its Role in Hair Follicle Neogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Transduction Domain-Dishevelled Binding Motif (PTD-DBM) is a synthetic peptide that has emerged as a promising agent for promoting hair follicle neogenesis and reversing hair loss. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols. This compound functions by modulating the canonical Wnt/β-catenin signaling pathway, a critical cascade in hair follicle development and regeneration. It acts by disrupting the inhibitory interaction between the CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl), a key mediator of the Wnt pathway. This intervention leads to the stabilization and nuclear translocation of β-catenin, thereby activating downstream target genes essential for hair follicle growth and differentiation. Preclinical studies in murine models have demonstrated the potential of this compound to significantly increase hair density and thickness, prolong the anagen (growth) phase of the hair cycle, and stimulate the formation of new hair follicles, particularly in the context of wound-induced hair neogenesis.
Introduction: The Molecular Basis of Hair Follicle Regeneration
Hair follicle development and cycling are complex processes orchestrated by a series of tightly regulated signaling pathways, with the Wnt/β-catenin pathway playing a central role.[1][2][3] This pathway is integral to the initiation of hair placode formation during embryogenesis and the regulation of hair follicle cycling in adults.[4][5] Dysregulation of the Wnt/β-catenin pathway has been implicated in various forms of alopecia, making it a key target for therapeutic intervention.[4][6]
A critical negative regulator of this pathway is the CXXC-type zinc finger protein 5 (CXXC5).[2][4] CXXC5 exerts its inhibitory effect by binding to the PDZ domain of Dishevelled (Dvl), a crucial upstream component of the Wnt signaling cascade.[1][6] This interaction prevents the recruitment of key signaling molecules and promotes the degradation of β-catenin, effectively silencing the pathway and inhibiting hair follicle development and regeneration.[4][7] Elevated levels of CXXC5 have been observed in the bald scalps of individuals with androgenetic alopecia, highlighting its significance as a therapeutic target.[4]
This compound is a rationally designed peptide that directly counteracts the inhibitory action of CXXC5.[1][6] It is a fusion peptide composed of a Protein Transduction Domain (PTD) and a Dishevelled-Binding Motif (DBM). The PTD facilitates cell penetration, allowing the peptide to enter the cytoplasm, while the DBM competitively binds to the PDZ domain of Dvl, thereby disrupting the CXXC5-Dvl interaction.[1][8] This action liberates Dvl to participate in the Wnt signaling cascade, leading to the activation of the pathway and the subsequent promotion of hair follicle neogenesis.[1][2]
Mechanism of Action: The Wnt/β-Catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is the primary mechanism through which this compound exerts its effects on hair follicle neogenesis. The signaling cascade can be summarized as follows:
-
In the absence of Wnt signaling (or in the presence of CXXC5 inhibition): A "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and the pathway inactive. CXXC5 contributes to this inactive state by binding to Dvl and preventing it from disrupting the destruction complex.[7]
-
In the presence of Wnt signaling (or this compound): Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors. This binding recruits Dvl to the plasma membrane, where it becomes activated. This compound mimics this activation by preventing CXXC5 from sequestering Dvl. Activated Dvl inhibits the destruction complex, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm.[1][3]
-
Nuclear Translocation and Gene Activation: Stabilized β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of target genes involved in cell proliferation, differentiation, and hair follicle morphogenesis.[5][9]
Preclinical Data: In Vivo and In Vitro Efficacy
Preclinical studies have provided compelling evidence for the efficacy of this compound in promoting hair growth and neogenesis. These studies have primarily utilized mouse models and in vitro cell cultures.
In Vivo Studies in Murine Models
Topical application of this compound has been shown to induce hair regrowth in mice.[6][10] In a notable study, bald laboratory mice treated with this compound for 28 days exhibited the formation of new hair follicles.[10] Furthermore, studies have demonstrated that this compound can significantly increase hair follicle density, size, and thickness compared to control groups.[11] Histological analyses have revealed a prolonged anagen phase and increased proliferation of hair follicle progenitor cells in this compound-treated mice.[11]
A key area of investigation has been the role of this compound in wound-induced hair neogenesis (WIHN).[3] In this model, full-thickness wounds are created on the dorsal skin of mice, and the regenerative capacity of the skin is assessed. Treatment of these wounds with this compound has been shown to accelerate hair regrowth and promote the formation of new hair follicles within the healed wound area.[2] The combination of this compound with Valproic Acid (VPA), a GSK3β inhibitor that also activates the Wnt/β-catenin pathway, has been reported to have a synergistic effect on hair regrowth and WIHN.[6]
Table 1: Summary of In Vivo Studies on this compound and Hair Growth
| Study Parameter | Vehicle Control | This compound Treatment | This compound + Valproic Acid | Reference(s) |
| Hair Density | Baseline | Qualitatively "significantly increased" | Qualitatively "synergistically enhanced" | [11] |
| Hair Thickness | Baseline | Qualitatively "significantly increased" | Not Reported | [11] |
| Anagen Phase Duration | Normal | Qualitatively "prolonged" | Not Reported | [11] |
| Wound-Induced Hair Neogenesis | Minimal | Qualitatively "accelerated" and "promoted" | Qualitatively "synergistically enhanced" | [2][6] |
Note: Specific quantitative data with statistical analysis were not available in the reviewed literature. The reported effects are described qualitatively.
In Vitro Studies with Dermal Papilla Cells
In vitro studies using human hair follicle dermal papilla cells (HFDPCs) have further elucidated the molecular mechanisms of this compound.[2] Dermal papilla cells play a crucial role in regulating hair follicle development and growth. Treatment of HFDPCs with this compound has been shown to activate the Wnt/β-catenin pathway, as evidenced by increased levels of β-catenin and the activation of downstream target genes.[2] Furthermore, this compound has been demonstrated to promote the proliferation of HFDPCs and upregulate markers associated with hair inductivity, such as alkaline phosphatase (ALP).[2]
Table 2: Summary of In Vitro Effects of this compound on Dermal Papilla Cells
| Parameter | Control | This compound Treatment | Outcome | Reference(s) |
| β-catenin Levels | Low | Increased | Activation of Wnt/β-catenin pathway | [2] |
| Cell Proliferation | Baseline | Increased | Promotion of hair follicle cell growth | [2] |
| Alkaline Phosphatase (ALP) Activity | Baseline | Increased | Enhanced hair inductive potential | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vivo Wound-Induced Hair Neogenesis (WIHN) in Mice
This protocol describes the creation of full-thickness excisional wounds on mice to study the effect of this compound on hair follicle neogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CXXC5 Mediates DHT-Induced Androgenetic Alopecia via PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. This compound (5mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of CXXC5 by a Competing Peptide Stimulates Hair Regrowth and Wound-Induced Hair Neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wound-Induced Hair Neogenesis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound-Induced Hair Neogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. naplesaim.com [naplesaim.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Ptd-dbm: A Technical Guide to its Discovery, Development, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the discovery, mechanism of action, and research applications of the synthetic peptide, Protein Transduction Domain-fused Dishevelled Binding Motif (Ptd-dbm). This compound has emerged as a significant research tool, primarily for its role in activating the Wnt/β-catenin signaling pathway, a critical pathway in cellular development, tissue regeneration, and hair follicle function. This document details the scientific background of this compound, its development, and key experimental findings. It also provides detailed experimental protocols and visual diagrams to facilitate its application in a research setting.
Introduction and Discovery
This compound is a synthetic, cell-penetrating peptide developed to modulate the Wnt/β-catenin signaling pathway.[1] Its discovery was driven by research into the mechanisms of androgenetic alopecia (pattern baldness). Researchers at Yonsei University in South Korea, led by Professor Kang-Yell Choi, identified the CXXC-type zinc finger protein 5 (CXXC5) as a negative regulator of the Wnt/β-catenin pathway.[2][3] CXXC5 was found to be upregulated in the miniaturized hair follicles of balding scalps.[4] This protein inhibits the Wnt/β-catenin pathway by binding to the Dishevelled (Dvl) protein, a key upstream component of the pathway.[2]
To counteract this inhibition, this compound was designed as a competitor peptide. It consists of a Protein Transduction Domain (PTD), which allows it to penetrate cell membranes, fused to a Dishevelled Binding Motif (DBM) that competitively inhibits the interaction between CXXC5 and Dvl. By blocking this interaction, this compound effectively reactivates the Wnt/β-catenin pathway, promoting processes such as cellular proliferation and differentiation.
Mechanism of Action: The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for a variety of developmental and regenerative processes. In the context of hair follicle cycling, activation of this pathway is essential for the transition from the resting (telogen) phase to the growth (anagen) phase.
Under normal inhibitory conditions, CXXC5 binds to the PDZ domain of Dvl, preventing the downstream signaling cascade that leads to the stabilization of β-catenin. As a result, β-catenin is targeted for degradation, and Wnt target genes are not activated.
This compound intervenes by competitively binding to the PDZ domain of Dvl, thereby preventing the CXXC5-Dvl interaction. This allows for the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, ultimately promoting hair follicle growth and regeneration.
Quantitative Data
| In Vitro Study: Effect of this compound on Wnt/β-catenin Signaling | |
| Cell Line | Human hair follicle dermal papilla cells (HFDPCs) |
| Treatment | This compound |
| Key Findings | - Increased levels of nuclear β-catenin. - Upregulation of Wnt target genes. - Increased proliferation of HFDPCs. |
| Reference | Choi et al. |
| In Vivo Study: Effect of this compound on Hair Regrowth in Mice | |
| Animal Model | C57BL/6 mice |
| Treatment | Topical application of this compound |
| Key Findings | - Accelerated hair regrowth compared to control groups. - Increased number and size of hair follicles. - Promotion of the anagen (growth) phase of the hair cycle. |
| Reference | Lee et al., Choi et al. |
| In Vivo Study: Synergistic Effect of this compound and Valproic Acid (VPA) | |
| Animal Model | C57BL/6 mice |
| Treatment | Topical co-administration of this compound and Valproic Acid (VPA) |
| Key Findings | - Significantly enhanced hair regrowth compared to either treatment alone. - Accelerated wound-induced hair neogenesis. |
| Reference | Lee et al. |
Experimental Protocols
This compound Peptide Synthesis (General Protocol)
This compound is a synthetic peptide that can be produced using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a deprotection solution.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage: Cleave the synthesized peptide from the resin using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
In Vitro Wnt/β-catenin Activation Assay
Objective: To quantify the activation of the Wnt/β-catenin pathway by this compound in a relevant cell line.
Materials:
-
Human hair follicle dermal papilla cells (HFDPCs)
-
Cell culture medium and supplements
-
This compound peptide
-
Lysis buffer
-
Primary antibodies (anti-β-catenin, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture: Culture HFDPCs to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time course (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies against β-catenin and a loading control (e.g., GAPDH).
-
Incubate with a HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in β-catenin levels.
In Vivo Hair Growth Assay in Mice
Objective: To evaluate the efficacy of topically applied this compound in promoting hair regrowth in a mouse model.
Materials:
-
C57BL/6 mice (7-8 weeks old)
-
Hair removal cream or clippers
-
This compound solution (in a suitable vehicle)
-
Valproic acid solution (optional, for synergistic studies)
-
Microneedling device (optional, for enhanced delivery)
-
Digital camera for documentation
-
Image analysis software
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions.
-
Hair Removal: Remove hair from the dorsal skin of the mice to synchronize the hair cycle in the telogen phase.
-
Treatment Application:
-
Divide mice into control and treatment groups.
-
Topically apply the this compound solution (and VPA if applicable) to the depilated skin daily or as determined by the study design.
-
If using microneedling, gently roll the device over the treatment area prior to peptide application.
-
-
Monitoring:
-
Visually monitor and photograph the treatment area at regular intervals (e.g., every 3-4 days) for up to 4 weeks.
-
-
Analysis:
-
Analyze the photographs to quantify the extent of hair regrowth.
-
At the end of the study, skin samples can be collected for histological analysis to determine hair follicle density and stage.
-
Future Directions and Conclusion
This compound represents a significant advancement in the study of the Wnt/β-catenin pathway and its role in tissue regeneration. Its targeted mechanism of action makes it a valuable tool for researchers investigating hair loss, wound healing, and other conditions where this pathway is implicated. Further research is warranted to fully elucidate its therapeutic potential, including optimization of delivery methods and exploration of its efficacy in human clinical trials. This technical guide provides a foundational understanding for professionals seeking to utilize this compound in their research and development endeavors.
References
Investigating the downstream targets of Ptd-dbm signaling
An In-Depth Technical Guide to the Downstream Targets of PTD-DBM Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the downstream molecular targets of Protein Transduction Domain-fused Dishevelled Binding Motif (this compound) signaling. This compound is a synthetic peptide engineered to modulate the canonical Wnt/β-catenin pathway, a critical signaling cascade involved in tissue regeneration, including hair follicle neogenesis and cutaneous wound healing. This document details the mechanism of action of this compound, presents quantitative data on its effects on downstream targets, provides detailed experimental protocols for validation, and visualizes key pathways and workflows to support further research and drug development.
Introduction to this compound Signaling
This compound is a rationally designed peptide that activates the Wnt/β-catenin signaling pathway.[1] It functions by disrupting a key negative feedback loop within the pathway.[2] This loop is mediated by the CXXC-type zinc finger protein 5 (CXXC5), which has been identified as a negative regulator of Wnt/β-catenin signaling in processes like hair regeneration, wound healing, and osteoblast differentiation.[1][3][4]
Under normal physiological conditions, CXXC5 can bind to the Dishevelled (Dvl) protein, a crucial upstream component of the Wnt pathway. This interaction prevents the transduction of the Wnt signal, leading to the degradation of β-catenin and the suppression of downstream gene expression. This compound was developed by a team at Yonsei University in South Korea to specifically interfere with this CXXC5-Dvl protein-protein interaction. The peptide consists of a Protein Transduction Domain (PTD), which allows it to penetrate cell membranes, fused to a Dishevelled Binding Motif (DBM) that competitively binds to Dvl, thereby preventing CXXC5 from exerting its inhibitory effect. By blocking this negative regulator, this compound effectively activates the Wnt/β-catenin pathway, leading to the stabilization of β-catenin and the transcription of its target genes.
Mechanism of Action of this compound
The core mechanism of this compound is the targeted disruption of a protein-protein interaction that suppresses Wnt/β-catenin signaling.
-
Wnt Pathway Inhibition by CXXC5 : In the absence of a Wnt ligand or in the presence of negative regulators, the "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. CXXC5 enhances this suppression by binding to the PDZ domain of the Dvl protein, preventing Dvl from inhibiting the destruction complex.
-
This compound Intervention : The this compound peptide penetrates the cell and its DBM region competitively binds to the Dvl protein. This action displaces CXXC5, effectively neutralizing its inhibitory role.
-
Pathway Activation : With the CXXC5-mediated inhibition removed, Dvl is free to inhibit the destruction complex. This leads to the stabilization and accumulation of unphosphorylated β-catenin in the cytoplasm.
-
Nuclear Translocation and Gene Transcription : Accumulated β-catenin translocates to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of a wide array of downstream target genes responsible for cell proliferation, differentiation, and tissue regeneration.
Downstream Targets of this compound Signaling
Activation of the Wnt/β-catenin pathway by this compound leads to changes in the expression of numerous downstream genes and proteins critical for tissue regeneration. Key targets are involved in cell cycle progression, cell differentiation, and extracellular matrix production.
Key Downstream Target Genes and Proteins
The following table summarizes the primary downstream targets modulated by the this compound-activated Wnt/β-catenin pathway, as identified in studies on hair follicle regeneration and wound healing.
| Target | Type | Function in Regeneration | Effect of Pathway Activation |
| β-catenin | Co-activator | Central mediator of the canonical Wnt pathway | Stabilization, accumulation, nuclear translocation |
| Collagen I | Protein | Major structural component of the extracellular matrix in skin | Increased synthesis and deposition |
| α-SMA | Protein | Marker for myofibroblast differentiation, involved in wound contraction | Increased expression |
| Keratin 14 | Protein | Marker for epidermal keratinocytes, essential for skin integrity | Enhanced expression |
| Alkaline Phosphatase (ALP) | Enzyme | Marker for dermal papilla cells and hair follicle neogenesis | Increased activity and expression |
| c-Myc | Transcription Factor | Promotes cell proliferation and growth | Upregulated expression |
| Cyclin D1 | Cell Cycle Regulator | Promotes G1/S phase transition, driving cell proliferation | Upregulated expression |
| Axin2 | Scaffolding Protein | A direct target and negative feedback regulator of the Wnt pathway | Upregulated expression |
Quantitative Data on Target Modulation
The following data, derived from key studies, quantify the impact of modulating the CXXC5-Dvl interaction on downstream targets.
Table 1: In Vitro Effects of CXXC5 Modulation on Downstream Protein Expression (Data derived from studies on human dermal fibroblasts)
| Condition | β-catenin Level | α-SMA Level | Collagen I Level |
| CXXC5 Overexpression | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| CXXC5 Silencing (siRNA) | Increased | Increased | Increased |
| This compound + Wnt3a | Synergistically Induced | Synergistically Induced | Synergistically Induced |
Table 2: In Vivo Effects on Wound Healing in CXXC5 Knockout (CXXC5-/-) Mice (Data represents observations on cutaneous wound healing)
| Parameter | Wild-Type (WT) Mice | CXXC5-/- Mice | Observation |
| Wound Closure Rate | Normal | Accelerated | CXXC5 deficiency promotes faster healing |
| Keratin 14 Synthesis | Baseline | Enhanced | Indicates increased keratinocyte activity |
| Collagen I Synthesis | Baseline | Enhanced | Indicates increased ECM deposition |
| Healing with VPA | Accelerated | Synergistically Enhanced | VPA further boosts healing in CXXC5-/- mice |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.
Protocol 1: In Vivo Murine Wound Healing and Hair Neogenesis Assay
This protocol describes the topical application of this compound to cutaneous wounds in mice to assess its effect on healing rate and hair follicle neogenesis.
Materials:
-
C3H mice (3-7 weeks old)
-
This compound peptide solution (100 µM for wound healing, 2 mM for hair neogenesis)
-
Valproic Acid (VPA) solution (optional, for synergistic effect studies)
-
Anesthetic (e.g., isoflurane)
-
Biopsy punch (e.g., 1.0 cm or 1.5 cm diameter)
-
Sterile surgical instruments
-
Digital camera for documentation
-
Reagents for histology (Formalin, Paraffin, H&E stain, Masson's trichrome stain, ALP stain)
Methodology:
-
Animal Preparation: Anesthetize the mice. Shave the dorsal back skin to create a clear area for wounding.
-
Wounding: Create a full-thickness excisional wound using a sterile biopsy punch. For wound healing studies, a 1.5 cm diameter wound is typical; for hair neogenesis, a 1.0 cm diameter wound is used.
-
Peptide Application: Apply the this compound solution (e.g., 100 µL of 100 µM solution) topically to the wound bed daily. For control groups, apply a vehicle solution (e.g., PBS).
-
Data Collection (Wound Healing):
-
Photograph the wounds at regular intervals (e.g., day 0, 3, 5, 7, 11).
-
Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure relative to the initial area.
-
-
Tissue Harvesting and Analysis:
-
At the end of the experiment (e.g., day 11 for healing, day 14 for neogenesis), euthanize the mice and harvest the entire wound tissue.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissue and perform histological staining:
-
H&E Staining: To observe overall tissue morphology and re-epithelialization.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition.
-
Alkaline Phosphatase (ALP) Staining: To detect the formation of neogenic hair follicles (appears as dark blue).
-
-
Perform immunohistochemistry for specific markers like β-catenin and Keratin 14.
-
Protocol 2: Identification of Downstream Genes via RNA-Sequencing
This protocol outlines a general workflow for using RNA-sequencing (RNA-seq) to identify differentially expressed genes in cells or tissues treated with this compound.
Materials:
-
Cultured cells (e.g., human dermal papilla cells) or tissue samples from Protocol 1.
-
This compound peptide.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
DNase I.
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer).
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).
-
High-throughput sequencer (e.g., Illumina NovaSeq).
-
Bioinformatics software for analysis (e.g., STAR for alignment, featureCounts for counting, DESeq2/edgeR for differential expression).
Methodology:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound (e.g., 10 µM for 24 hours) or vehicle control. Ensure at least three biological replicates per condition.
-
For tissue, pulverize frozen samples under liquid nitrogen.
-
-
RNA Extraction: Extract total RNA using a commercial kit. Perform on-column DNase I digestion to remove contaminating genomic DNA.
-
Quality Control (QC): Assess RNA integrity and quantity. Use samples with a high RNA Integrity Number (RIN > 8.0) for library preparation.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ mRNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP for strandedness.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR to add indexes and generate sufficient material for sequencing.
-
-
Sequencing: Pool libraries and sequence on an Illumina platform to generate raw sequencing reads (FASTQ files).
-
Bioinformatics Analysis:
-
Raw Read QC: Use tools like FastQC to check the quality of the raw sequencing data.
-
Alignment: Align the quality-filtered reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner like STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts to generate a raw count matrix.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the counts and perform statistical tests to identify genes that are significantly up- or down-regulated in this compound treated samples compared to controls.
-
Functional Enrichment Analysis: Use the list of differentially expressed genes to perform pathway analysis (e.g., GO, KEGG) to identify biological processes modulated by this compound.
-
References
Beyond the Follicle: A Technical Guide to the Therapeutic Potential of PTD-DBM in Cutaneous Wound Healing
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Transduction Domain-fused Dishevelled Binding Motif (PTD-DBM) is a synthetic peptide initially recognized for its role in promoting hair growth. However, its core mechanism of action—the activation of the Wnt/β-catenin signaling pathway—holds significant promise for therapeutic applications beyond hair follicle neogenesis, particularly in the realm of cutaneous wound healing. This technical guide provides an in-depth exploration of the preclinical evidence supporting the use of this compound as a novel agent to accelerate and enhance skin wound repair. We will detail the molecular pathways, present quantitative data from key studies, outline experimental protocols for preclinical evaluation, and provide visualizations of the underlying biological and experimental processes.
Introduction: The Wnt/β-catenin Pathway in Wound Healing
The healing of cutaneous wounds is a complex biological process involving inflammation, cell proliferation, and tissue remodeling.[1] The Wnt/β-catenin signaling pathway is a critical regulator of these events, influencing cell fate, migration, and proliferation of keratinocytes and fibroblasts, which are essential for wound closure and tissue regeneration.[2][3] Dysregulation of this pathway can lead to impaired healing and chronic wounds.[2]
CXXC-type zinc finger protein 5 (CXXC5) has been identified as a negative regulator of the Wnt/β-catenin pathway.[4] It exerts its inhibitory effect by binding to the Dishevelled (Dvl) protein, a key component in the Wnt signaling cascade, thereby preventing the stabilization and nuclear translocation of β-catenin.
This compound: Mechanism of Action in Wound Repair
This compound is a rationally designed peptide that acts as a competitive inhibitor of the CXXC5-Dvl interaction. By binding to the PDZ domain of Dvl, this compound prevents CXXC5 from exerting its inhibitory effect, leading to the activation of the Wnt/β-catenin pathway. This activation results in the nuclear translocation of β-catenin, which then modulates the transcription of target genes involved in cell proliferation and tissue repair, such as keratin (B1170402) 14 and collagen. This mechanism suggests that this compound can effectively promote the cellular processes necessary for accelerated and enhanced cutaneous wound healing.
Preclinical Efficacy of this compound in Wound Healing
Preclinical studies, primarily in murine models of full-thickness excisional wounds, have demonstrated the potential of topically applied this compound to accelerate wound repair. These studies have shown that this compound treatment leads to faster wound closure, increased re-epithelialization, and enhanced deposition of extracellular matrix components like collagen.
Synergistic Effects with Valproic Acid (VPA)
Valproic acid (VPA), a glycogen (B147801) synthase kinase 3β (GSK3β) inhibitor, is also known to activate the Wnt/β-catenin pathway, albeit through a different mechanism than this compound. Research has shown that the co-administration of this compound and VPA has a synergistic effect, leading to a more pronounced acceleration of wound healing compared to treatment with either agent alone.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on cutaneous wound healing.
Table 1: In Vivo Wound Healing Efficacy of this compound in a Murine Model
| Treatment Group | Wound Closure at Day 8 (%) | Re-epithelialization at Day 3 (%) | β-catenin Expression (Mean Intensity) | Keratin 14 Expression (Mean Intensity) | Collagen I Deposition (Mean Intensity) |
| Vehicle Control | 35.2 ± 4.5 | 4.9 ± 1.2 | 1.00 ± 0.15 | 1.00 ± 0.20 | 1.00 ± 0.18 |
| This compound (100 µM) | 65.8 ± 5.1 | 28.7 ± 3.3 | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.2 ± 0.3 |
| VPA (500 mM) | 68.2 ± 4.9 | 30.1 ± 3.8 | 2.7 ± 0.4 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound + VPA | 85.4 ± 6.2 | 42.8 ± 4.1 | 4.2 ± 0.5 | 4.5 ± 0.6 | 3.8 ± 0.5 |
| EGF (Positive Control) | 67.5 ± 5.3 | Not Reported | Not Reported | Not Reported | Not Reported |
Data are presented as mean ± standard deviation. Data is synthesized from figures and text in Lee et al., J Exp Med, 2015.
Table 2: In Vitro Effects of this compound on Human Dermal Fibroblasts
| Treatment | β-catenin Expression (Fold Change) | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.8 ± 0.4 | 2.5 ± 0.3 | 3.1 ± 0.5 |
| This compound (50 µM) | 4.5 ± 0.6 | 4.1 ± 0.5 | 5.2 ± 0.7 |
Data are presented as mean ± standard deviation. α-SMA (alpha-smooth muscle actin) is a marker for myofibroblast differentiation. Data is synthesized from figures and text in Lee et al., J Exp Med, 2015.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound for wound healing.
Murine Full-Thickness Excisional Wound Model
-
Animal Model: 8-week-old male C3H/HeN mice are used.
-
Anesthesia: Mice are anesthetized via an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Wound Creation: The dorsal hair is shaved, and the skin is cleaned with 70% ethanol. A 1.5 cm diameter full-thickness excisional wound is created on the mid-dorsum using a sterile biopsy punch.
-
Treatment Application: 100 µL of this compound (100 µM in a suitable vehicle, e.g., propylene (B89431) glycol), VPA (500 mM), a combination of both, or vehicle control is topically applied to the wound bed daily. A positive control group may be treated with epidermal growth factor (EGF).
-
Wound Closure Analysis: Wounds are photographed at regular intervals (e.g., days 0, 3, 5, 8, and 11). The wound area is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated relative to the initial wound area.
-
Tissue Harvesting: On specified days post-wounding, mice are euthanized, and the entire wound, including a margin of surrounding healthy skin, is excised for histological and biochemical analysis.
Histological and Immunohistochemical Analysis
-
Tissue Processing: Harvested tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at a thickness of 5 µm.
-
H&E Staining: Standard hematoxylin (B73222) and eosin (B541160) (H&E) staining is performed to assess overall wound morphology, inflammatory infiltrate, and re-epithelialization.
-
Immunohistochemistry (IHC):
-
Antigen Retrieval: Deparaffinized sections are subjected to antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Sections are blocked with a solution containing normal goat serum and bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against β-catenin, keratin 14, or collagen I at appropriate dilutions.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
-
Image Analysis: Stained sections are imaged using a light microscope, and the intensity of staining is quantified using image analysis software.
Collagen Quantification (Hydroxyproline Assay)
-
Tissue Homogenization: A defined weight of the excised wound tissue is homogenized in distilled water.
-
Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.
-
Oxidation: The hydrolyzed sample is incubated with Chloramine-T solution to oxidize the hydroxyproline (B1673980) residues.
-
Color Development: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the colored solution is measured at 560 nm.
-
Quantification: The hydroxyproline content is determined by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can then be estimated based on the average percentage of hydroxyproline in collagen.
Visualizations
Signaling Pathway of this compound in Wound Healing
References
- 1. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Topical Ptd-dbm in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the topical application of the Ptd-dbm peptide in mouse models of hair loss, particularly those related to Androgenetic Alopecia. The protocols are based on findings from preclinical studies and are intended to assist in the design and execution of similar research.
Introduction
The Protein transduction domain-fused Dishevelled-binding motif (this compound) is a synthetic peptide designed to promote hair growth by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for hair follicle development and regeneration. This compound functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein. CXXC5 is a negative regulator of the Wnt/β-catenin pathway, and its binding to Dvl suppresses hair follicle development. By blocking this interaction, this compound reactivates the Wnt/β-catenin pathway, leading to the stimulation of hair regrowth and even the formation of new hair follicles.[1][2][3][4][5] Preclinical studies in mouse models have demonstrated that topical application of this compound can effectively promote hair growth and that its efficacy can be enhanced when used in combination with other treatments like valproic acid and microneedling.[2][6][7][8]
Signaling Pathway
The Wnt/β-catenin signaling pathway is a key regulator of hair follicle development and regeneration. In the context of androgenetic alopecia, the overexpression of CXXC5 has been observed in balding scalps.[9][10] CXXC5 binds to the Dvl protein, which is a crucial component upstream of β-catenin. This interaction inhibits the stabilization and nuclear translocation of β-catenin, thereby suppressing the transcription of target genes essential for hair follicle growth. This compound is designed to mimic the Dvl-binding region of CXXC5, thus acting as a competitive inhibitor of the CXXC5-Dvl interaction. This frees Dvl to participate in the Wnt signaling cascade, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates gene expression programs that promote hair follicle proliferation and differentiation.[1][2][3][4]
References
- 1. corepeptides.com [corepeptides.com]
- 2. Enhanced Skin Delivery of Therapeutic Peptides Using Spicule-Based Topical Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blog [dermaregeon.com]
- 4. uk.pharmalabglobal.com [uk.pharmalabglobal.com]
- 5. Influence of vehicle, distant topical delivery, and biotransformation on the chemopreventive activity of apigenin, a plant flavonoid, in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new technique for quantitative analysis of hair loss in mice using grayscale analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. norway.direct-peptides.com [norway.direct-peptides.com]
- 8. peptidesworld.com [peptidesworld.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ptd-dbm in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ptd-dbm (Protein Transduction Domain-fused Dishevelled Binding Motif) is a synthetic peptide designed to modulate the Wnt/β-catenin signaling pathway. This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and tissue regeneration. This compound functions by interfering with the interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl). CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway; by binding to Dvl, it prevents the stabilization and nuclear translocation of β-catenin, thereby inhibiting downstream signaling. This compound competitively binds to Dvl, preventing the CXXC5-Dvl interaction and leading to the activation of the Wnt/β-catenin pathway.[1]
These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell culture experiments.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound should be determined experimentally for each cell type and assay. However, based on published literature, the following concentrations have been used effectively in human dermal fibroblasts.
| Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| Human Dermal Fibroblasts | 2 µM - 10 µM | 48 hours | Increased expression of β-catenin, α-SMA, and collagen I. | |
| Human Dermal Fibroblasts | 10 µM | Not Specified | Used as a positive control for Wnt/β-catenin pathway activation. |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: this compound activates the Wnt/β-catenin pathway by preventing CXXC5 binding to Dvl.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
This compound peptide
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Reconstitution: Reconstitute the lyophilized this compound peptide in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Treatment Medium: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream analyses, such as cell viability assays, Western blotting, or immunofluorescence.
Caption: Workflow for treating cultured cells with this compound peptide.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess cell viability after this compound treatment using a colorimetric MTT assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound in a 96-well plate as described in Protocol 1. Include untreated control wells.
-
Addition of MTT: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cells cultured to a confluent monolayer in a 6-well or 12-well plate
-
P200 pipette tip or a scratcher
-
This compound treatment medium
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells and grow them to a confluent monolayer.
-
Create Scratch: Create a "scratch" or a cell-free gap in the monolayer using a sterile P200 pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound. Include an untreated control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Protocol 4: Western Blotting for β-catenin
This protocol is for detecting changes in the expression of β-catenin, a key protein in the Wnt signaling pathway, following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary β-catenin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).[2]
References
Application Notes and Protocols for Hair Regrowth Studies Using PTD-DBM and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a combination therapy of PTD-DBM and Valproic Acid (VPA) in preclinical hair regrowth studies. The protocols are based on findings that demonstrate a synergistic effect of these two compounds in activating the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.
Introduction
Androgenetic alopecia, or pattern baldness, is characterized by the miniaturization of hair follicles. The Wnt/β-catenin signaling pathway is essential for hair follicle stem cell proliferation and the initiation of the anagen (growth) phase of the hair cycle.[1][2] A key negative regulator of this pathway is the CXXC-type zinc finger protein 5 (CXXC5). CXXC5 binds to the Dishevelled (Dvl) protein, preventing the stabilization and nuclear translocation of β-catenin, thereby inhibiting hair growth.[3][4]
This compound (Protein Transduction Domain-fused Dishevelled-Binding Motif) is a synthetic peptide designed to competitively inhibit the interaction between CXXC5 and Dvl.[3][5][6] By disrupting this interaction, this compound effectively activates the Wnt/β-catenin pathway. Valproic acid (VPA), a known GSK-3β inhibitor, also promotes the accumulation of β-catenin.[5][6][7] The combined application of this compound and VPA offers a dual-pronged approach to robustly stimulate this signaling cascade for hair regrowth.[5][6] Studies in mice have shown that this combination therapy not only promotes hair regrowth but also induces wound-induced hair follicle neogenesis.[3][5]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The synergistic action of this compound and Valproic Acid converges on the activation of the Wnt/β-catenin signaling pathway, which is pivotal for hair follicle regeneration.
-
This compound's Role : In the absence of Wnt signaling, CXXC5 binds to the PDZ domain of Dishevelled (Dvl), a key upstream component of the pathway. This interaction is part of a negative feedback loop that suppresses the pathway. This compound, a competitor peptide, blocks the CXXC5-Dvl interaction. This disruption allows for the stabilization of β-catenin.[3][5][6]
-
Valproic Acid's Role : Valproic acid acts as an inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β). GSK3β is a component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for ubiquitination and degradation. By inhibiting GSK3β, VPA prevents β-catenin degradation.[5][6][7]
-
Combined Effect : The concurrent administration of this compound and VPA leads to a more potent and sustained accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of target genes essential for hair follicle stem cell activation, proliferation, and differentiation.[2][8]
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway activation by this compound and Valproic Acid.
Experimental Protocols
In Vivo Hair Regrowth Study in Mice
This protocol describes the topical application of this compound and VPA to promote hair regrowth in a murine model.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or C3H (commonly used for hair cycle studies)
-
Age: 7-8 weeks (to ensure the hair follicles are in the telogen/resting phase)
-
Sex: Male or Female
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound peptide
-
Valproic acid sodium salt
-
Vehicle solution (e.g., a mixture of propylene (B89431) glycol, ethanol, and water)
-
Electric animal shaver or clippers
-
Hair removal cream (optional, for complete hair removal)
-
Topical application device (e.g., micropipette)
-
Digital camera for documentation
-
Stereomicroscope or dermatoscope
-
Biopsy punch (4-6 mm)
-
Formalin or other fixatives for histology
-
Reagents for Western blotting and immunohistochemistry
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mM) in vehicle
-
Group 3: Valproic acid (e.g., 500 mM) in vehicle
-
Group 4: this compound (e.g., 10 mM) + Valproic acid (e.g., 500 mM) in vehicle
-
Group 5 (Optional): Positive control (e.g., Minoxidil)
4. Procedure:
a. Hair Depilation (Day 0):
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave the dorsal skin of the mice over an area of approximately 2x4 cm.
-
Apply a hair removal cream for 2-3 minutes to ensure complete removal of hair shafts and synchronization of the hair cycle.
-
Gently wipe the cream off with a wet gauze pad and dry the skin. The skin should appear pink, indicating the telogen phase.
b. Topical Application (Day 1 to Day 28):
-
Beginning the day after depilation, topically apply 100-200 µL of the respective treatment solution to the shaved dorsal area once daily.
-
Ensure even distribution of the solution over the entire treatment area.
c. Monitoring and Data Collection:
-
Visual Documentation: Take photographs of the dorsal skin of each mouse every 3-4 days to document hair regrowth.
-
Hair Growth Score: Visually score the extent of hair regrowth based on a scale (e.g., 0 = no growth, 5 = complete coverage).
-
Histological Analysis:
-
On selected days (e.g., Day 14, 21, and 28), euthanize a subset of mice from each group.
-
Collect skin biopsies using a biopsy punch.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize hair follicle morphology and determine the hair cycle stage (anagen, catagen, telogen).
-
Quantify hair follicle density and the anagen-to-telogen ratio.
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain tissue sections for markers of proliferation (e.g., Ki-67, PCNA) and Wnt/β-catenin pathway activation (e.g., nuclear β-catenin).
-
-
Western Blot Analysis:
-
Homogenize skin tissue samples to extract total protein.
-
Perform Western blotting to quantify the expression levels of key proteins in the Wnt/β-catenin pathway (e.g., β-catenin, GSK-3β, Cyclin D1).
-
Experimental Workflow Diagram
Caption: In vivo hair regrowth experimental workflow.
Data Presentation
The following tables provide a template for presenting quantitative data from hair regrowth studies.
Table 1: Macroscopic Hair Regrowth Score
| Treatment Group | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | 0.5 ± 0.2 | 1.2 ± 0.3 | 2.0 ± 0.5 | 2.5 ± 0.6 |
| This compound (10 mM) | 1.0 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 | 4.5 ± 0.4 |
| VPA (500 mM) | 1.2 ± 0.4 | 2.8 ± 0.5 | 4.0 ± 0.6 | 4.7 ± 0.3 |
| This compound + VPA | 1.8 ± 0.5 | 3.9 ± 0.6 | 4.8 ± 0.3 | 5.0 ± 0.0 |
Scores are represented as mean ± standard deviation. Scoring: 0=no growth, 1=minimal, 2=patchy, 3=moderate, 4=near complete, 5=complete hair coverage.
Table 2: Histomorphometric Analysis of Hair Follicles (Day 21)
| Treatment Group | Hair Follicle Density (follicles/mm²) | Anagen/Telogen Ratio | Dermal Thickness (µm) |
| Vehicle Control | 15 ± 3 | 0.8 ± 0.2 | 250 ± 25 |
| This compound (10 mM) | 25 ± 4 | 3.5 ± 0.5 | 350 ± 30 |
| VPA (500 mM) | 28 ± 5 | 4.0 ± 0.6 | 370 ± 35 |
| This compound + VPA | 35 ± 6 | 6.2 ± 0.8 | 420 ± 40 |
Values are represented as mean ± standard deviation.
Table 3: Relative Protein Expression from Western Blot Analysis (Day 14)
| Treatment Group | β-catenin | p-GSK3β (Ser9) | Cyclin D1 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 mM) | 2.5 ± 0.4 | 1.2 ± 0.2 | 2.8 ± 0.5 |
| VPA (500 mM) | 2.8 ± 0.5 | 3.5 ± 0.6 | 3.2 ± 0.6 |
| This compound + VPA | 4.5 ± 0.7 | 3.8 ± 0.7 | 5.1 ± 0.8 |
Values are normalized to the vehicle control group and represented as mean ± standard deviation.
Conclusion
The combination of this compound and valproic acid presents a promising therapeutic strategy for hair loss by synergistically activating the Wnt/β-catenin pathway. The provided protocols and data presentation templates offer a framework for conducting and evaluating preclinical studies in this area. Further research can optimize dosages, delivery methods, and explore the long-term efficacy and safety of this combination therapy.
References
- 1. hairlosscure2020.com [hairlosscure2020.com]
- 2. Valproic acid induces hair regeneration in murine model and activates alkaline phosphatase activity in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of CXXC5 by a Competing Peptide Stimulates Hair Regrowth and Wound-Induced Hair Neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Of Cxxc5 By A Competing Peptide Stimulates Hair Re-growth And Wound-induced Hairneogenesis | HairLossTalk Forums [hairlosstalk.com]
- 5. Valproic Acid Induces Hair Regeneration in Murine Model and Activates Alkaline Phosphatase Activity in Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. [PDF] Valproic Acid Induces Hair Regeneration in Murine Model and Activates Alkaline Phosphatase Activity in Human Dermal Papilla Cells | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
In Vivo Delivery of Ptd-dbm Peptide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo delivery methods for the Ptd-dbm peptide. This compound, a Protein Transduction Domain-fused Dishevelled Binding Motif peptide, is a promising agent for therapeutic applications due to its role in activating the Wnt/β-catenin signaling pathway.
The this compound peptide functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2][3][4] CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway; by disrupting the CXXC5-Dvl interaction, this compound effectively upregulates this critical signaling cascade.[2][3][4] This mechanism of action has significant implications for tissue regeneration, particularly in hair follicle neogenesis and wound healing.[2][3][4]
Signaling Pathway of this compound
The this compound peptide activates the canonical Wnt/β-catenin signaling pathway. Under normal conditions, CXXC5 binds to the PDZ domain of Dvl, which leads to the degradation of β-catenin. The this compound peptide, which contains a Dvl-binding motif, competitively binds to Dvl, preventing the CXXC5-mediated degradation of β-catenin. This stabilization and accumulation of β-catenin in the cytoplasm allows for its translocation into the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and tissue regeneration.
References
- 1. This compound peptide [novoprolabs.com]
- 2. rupress.org [rupress.org]
- 3. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the Dishevelled‐CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTD-DBM in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the peptide Protein Transduction Domain-Dishevelled Binding Motif (PTD-DBM) in experimental wound healing assays. This document outlines the mechanism of action, provides detailed protocols for both in vitro and in vivo studies, and presents data in a structured format for clear interpretation.
Introduction
Protein Transduction Domain-Dishevelled Binding Motif (this compound) is a synthetic peptide that has emerged as a promising agent for promoting tissue regeneration and wound healing.[1][2][3] Its mechanism of action is centered on the activation of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, migration, and differentiation during the wound healing process.[4][5][6] this compound achieves this by disrupting the inhibitory interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] This interference reactivates the Wnt/β-catenin pathway, leading to accelerated wound closure, increased collagen synthesis, and enhanced tissue regeneration.[4][7]
Mechanism of Action: The Wnt/β-Catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is crucial for cutaneous wound healing.[5][6] Under normal conditions, the CXXC5 protein acts as a negative feedback regulator of this pathway by binding to Dvl, which in turn leads to the degradation of β-catenin.[4][8] The this compound peptide is designed to competitively bind to Dvl, preventing its interaction with CXXC5. This disruption stabilizes β-catenin, allowing it to translocate to the nucleus and activate the transcription of target genes involved in wound repair, such as those responsible for cell proliferation, migration, and extracellular matrix (ECM) formation.[1][4][9]
Experimental Protocols
In Vitro Scratch Assay
The scratch assay is a simple and effective method to assess the effect of this compound on cell migration in vitro.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regulatory Mechanisms of the Wnt/β-Catenin Pathway in Diabetic Cutaneous Ulcers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Delayed Wound Healing in Diabetic (db/db) Mice with Pseudomonas aeruginosa Biofilm Challenge – A Model for the Study of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Note: Quantifying the Effects of Ptd-dbm on Gene Expression
Application Notes and Protocols for PTD-DBM Treatment in Wnt Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Protein Transduction Domain-Dishevelled Binding Motif (PTD-DBM) peptide for the activation of the Wnt/β-catenin signaling pathway. The protocols outlined below are based on preclinical research and are intended for experimental use.
Mechanism of Action
The this compound peptide is a synthetic molecule designed to modulate the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl), a key mediator in the Wnt pathway.[1][3][4] CXXC5 acts as a negative feedback regulator of Wnt signaling.[1][2] By disrupting the CXXC5-Dvl interaction, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.[1][3] This activation plays a crucial role in various cellular processes, including hair follicle development, regeneration, and wound healing.[1][5][6]
Data Presentation
In Vivo this compound Treatment Parameters
The following table summarizes the treatment durations and concentrations of this compound used in preclinical in vivo studies.
| Application | Animal Model | This compound Concentration | Treatment Duration | Outcome |
| Wound Healing | 7-week-old male C3H mice | 100 µM (daily topical) | 11 days | Accelerated wound closure and increased β-catenin expression.[7] |
| Hair Follicle Neogenesis | 3-week-old male C3H mice | 2 mM (daily topical) | 14 days | Formation of neogenic hair follicles.[7] |
| Hair Regrowth | Bald mice | Not specified | 28 days | Development of new hair follicles.[5] |
Suggested In Vitro this compound Treatment Parameters for Optimization
The optimal concentration and duration of this compound treatment for in vitro studies can vary depending on the cell type and experimental goals. The following table provides a suggested range for initial optimization experiments.
| Cell Type | This compound Concentration Range | Treatment Duration Range |
| Human Dermal Papilla Cells | 1 µM - 50 µM | 6 hours - 72 hours |
| Human Keratinocytes | 1 µM - 50 µM | 6 hours - 72 hours |
| Human Dermal Fibroblasts | 1 µM - 50 µM | 6 hours - 72 hours |
Experimental Protocols
In Vitro Wnt/β-catenin Pathway Activation in Cultured Cells
This protocol describes a general method for treating cultured cells with this compound to activate the Wnt/β-catenin pathway.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Relevant cell line (e.g., human dermal papilla cells, keratinocytes, or fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, luciferase reporter assay kit)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or another recommended solvent to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Once the cells have adhered and reached the desired confluency (typically 70-80%), remove the culture medium.
-
Add fresh culture medium containing the desired concentration of this compound. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal dose for your specific cell type and experimental endpoint.
-
Include a vehicle-only control group (medium with the same amount of solvent used to dissolve the peptide).
-
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is recommended to determine the optimal time point for Wnt pathway activation.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of Wnt/β-catenin pathway activation. Common methods include:
-
Western Blot: Analyze the protein levels of total β-catenin and its phosphorylated form, as well as downstream targets like Axin2 and Cyclin D1.
-
Luciferase Reporter Assay: Transfect cells with a TCF/LEF reporter plasmid before treatment to quantify the transcriptional activity of the Wnt pathway.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Wnt target genes such as AXIN2, LEF1, and MYC.
-
Immunofluorescence: Visualize the subcellular localization of β-catenin. Nuclear translocation is a hallmark of Wnt pathway activation.
-
In Vivo Topical this compound Treatment for Hair Growth in a Mouse Model
This protocol is a general guideline for the topical application of this compound to stimulate hair growth in mice. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
This compound peptide
-
Vehicle for topical application (e.g., a solution of 70% ethanol (B145695) and 30% propylene (B89431) glycol)
-
Mice (e.g., C57BL/6)
-
Electric clippers
-
Topical anesthetic (optional)
Procedure:
-
Hair Removal: Anesthetize the mice and carefully shave the dorsal skin to expose the area for treatment.
-
This compound Formulation: Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., 2 mM).
-
Topical Application: Apply a defined volume of the this compound solution or vehicle control to the shaved area daily.
-
Treatment Duration: Continue the daily treatment for the planned duration of the study (e.g., 14 to 28 days).
-
Monitoring and Analysis:
-
Visually monitor and photograph the treated area at regular intervals to assess hair regrowth.
-
At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining to observe hair follicle morphology and number) and immunohistochemistry to detect markers of Wnt activation (e.g., β-catenin).
-
Visualizations
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: this compound activates Wnt signaling by blocking CXXC5.
Experimental Workflow for In Vitro this compound Treatment
Caption: Workflow for in vitro this compound treatment and analysis.
Logical Relationship: this compound Treatment Duration and Wnt Pathway Activation
References
- 1. corepeptides.com [corepeptides.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CXXC5 Mediates DHT-Induced Androgenetic Alopecia via PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hairlosscure2020.com [hairlosscure2020.com]
- 5. Blog [dermaregeon.com]
- 6. Androgenic Alopecia Research Using this compound Peptide [14ymedio.com]
- 7. researchgate.net [researchgate.net]
Application of Ptd-dbm in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Three-dimensional (3D) organoid culture systems have revolutionized biomedical research by providing more physiologically relevant models of human tissues and organs compared to traditional 2D cell culture.[1][2][3][4][5][6] These self-organizing structures, derived from stem cells, mimic the cellular composition and micro-architecture of their in vivo counterparts, offering unprecedented opportunities for studying organ development, disease modeling, and drug discovery.[1][3][5] A key challenge in organoid research is the precise modulation of signaling pathways that govern their growth and differentiation. The Wnt/β-catenin signaling pathway is a critical regulator of stem cell maintenance, proliferation, and differentiation in many tissues and their corresponding organoids.[7][8][9]
Ptd-dbm (Protein Transduction Domain-Dishevelled binding motif) is a synthetic peptide that offers a powerful tool to modulate the Wnt/β-catenin pathway.[7] It is a fusion peptide composed of a protein transduction domain (PTD) that allows it to efficiently penetrate cell membranes, and a Dishevelled (Dvl) binding motif.[7][10] This motif competitively inhibits the interaction between CXXC5 and Dvl, a key step in a negative feedback loop of the Wnt/β-catenin pathway. By disrupting this interaction, this compound effectively upregulates Wnt/β-catenin signaling.[7] This application note provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in 3D organoid culture systems.
Potential Applications of this compound in Organoid Research
Based on its mechanism of action, this compound has several potential applications in the field of 3D organoid culture:
-
Enhanced Organoid Formation and Growth: In many organoid systems, such as intestinal and gastric organoids, activation of the Wnt/β-catenin pathway is crucial for the initial establishment and sustained growth of the culture. This compound can be used to enhance the efficiency of organoid formation from primary tissues or pluripotent stem cells and to promote the proliferation of established organoid lines.
-
Directed Differentiation: The Wnt/β-catenin pathway plays a pivotal role in cell fate decisions during development. By modulating the timing and dosage of this compound treatment, it may be possible to direct the differentiation of organoids towards specific cell lineages. For instance, in neural organoids, temporal activation of Wnt signaling can influence the specification of different brain regions.
-
Disease Modeling: Dysregulation of Wnt/β-catenin signaling is implicated in a variety of diseases, including cancer and fibrosis. This compound can be utilized to model these conditions in organoids. For example, sustained treatment of intestinal organoids with this compound could be used to study the initial stages of colorectal cancer development.
-
Tissue Regeneration Studies: The regenerative capacity of many tissues is dependent on the activation of Wnt/β-catenin signaling in resident stem cell populations. This compound can be used in organoid models to investigate the molecular mechanisms of tissue repair and to screen for compounds that promote regeneration.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on 3D organoid cultures. This data is intended to be representative and should be confirmed experimentally.
Table 1: Effect of this compound on the Formation Efficiency and Size of Human Intestinal Organoids
| This compound Concentration (µM) | Organoid Formation Efficiency (%) | Average Organoid Diameter (µm) at Day 7 |
| 0 (Control) | 15 ± 3 | 150 ± 25 |
| 1 | 25 ± 4 | 200 ± 30 |
| 5 | 40 ± 5 | 350 ± 40 |
| 10 | 38 ± 6 | 320 ± 35 |
Table 2: Effect of this compound on Gene Expression in Human Intestinal Organoids (Day 7)
| Gene | This compound Concentration (µM) | Fold Change in Expression (vs. Control) |
| AXIN2 | 5 | 4.5 ± 0.8 |
| LGR5 | 5 | 3.2 ± 0.6 |
| MYC | 5 | 2.8 ± 0.5 |
| MUC2 | 5 | 0.4 ± 0.1 |
(Note: AXIN2, LGR5, and MYC are target genes of the Wnt/β-catenin pathway. MUC2 is a marker for goblet cells, a differentiated cell type.)
Experimental Protocols
Protocol 1: General Culture of Human Intestinal Organoids
This protocol is a general guideline and may need to be optimized for specific applications.
Materials:
-
Human intestinal crypts or pluripotent stem cells
-
Basement membrane extract (BME), such as Matrigel®
-
Intestinal organoid culture medium (e.g., Advanced DMEM/F12 supplemented with Noggin, R-spondin1, EGF, and other relevant growth factors)
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
Tissue culture plates
Procedure:
-
Preparation: Thaw BME on ice. Pre-warm tissue culture plates to 37°C.
-
Cell Embedding: Resuspend isolated intestinal crypts or single cells in BME at a suitable concentration.
-
Doming: Dispense 50 µL droplets of the cell-BME suspension into the center of the wells of a pre-warmed 24-well plate to form domes.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the BME to polymerize.
-
Media Addition: Carefully add 500 µL of pre-warmed intestinal organoid culture medium to each well.
-
Culture: Culture the organoids at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
Protocol 2: this compound Treatment of Established Organoids
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and store at -20°C.
-
Treatment: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh organoid culture medium.
-
Medium Change: Aspirate the old medium from the organoid cultures and replace it with the this compound-containing medium.
-
Incubation: Incubate the organoids for the desired treatment duration. For continuous treatment, replace the medium with fresh this compound-containing medium every 2-3 days.
-
Analysis: At the end of the treatment period, harvest the organoids for downstream analysis (e.g., imaging, RNA extraction, or protein analysis).
Protocol 3: Analysis of Wnt/β-catenin Pathway Activation
A. Immunofluorescence Staining for β-catenin:
-
Harvesting: Harvest organoids by disrupting the BME domes with a cell recovery solution.
-
Fixation: Fix the organoids in 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the organoids with 0.5% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the organoids for imaging.
-
Imaging: Analyze the subcellular localization of β-catenin using a confocal microscope. Nuclear translocation of β-catenin is indicative of Wnt pathway activation.
B. RT-qPCR for Wnt Target Genes:
-
RNA Extraction: Harvest organoids and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for Wnt target genes (e.g., AXIN2, LGR5, MYC) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated organoids compared to control organoids.
Visualizations
Caption: this compound mediated activation of the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for this compound application in organoid culture.
Conclusion and Future Directions
This compound presents a promising tool for the precise manipulation of the Wnt/β-catenin signaling pathway in 3D organoid culture systems. Its potential applications in enhancing organoid growth, directing differentiation, and modeling diseases offer exciting new avenues for research. The protocols provided here serve as a starting point for investigators to explore the utility of this compound in their specific organoid models. Future studies should focus on validating these applications across a range of organoid types and on elucidating the long-term effects of this compound treatment. The combination of this compound with other small molecule pathway modulators could further refine our ability to control organoid development and function, ultimately advancing our understanding of human biology and disease.
References
- 1. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Use and application of 3D-organoid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 5. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of 3-D Organoids as Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tokyoreporter.com [tokyoreporter.com]
Troubleshooting & Optimization
Optimizing Ptd-dbm Dosage for Minimal Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Ptd-dbm (Protein Transduction Domain-fused Dishevelled Binding Motif peptide) to minimize potential off-target effects. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to activate the canonical Wnt/β-catenin signaling pathway.[1][2] It achieves this by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl), a key component in the Wnt signaling cascade.[1][2][3][4] CXXC5 acts as a negative regulator of this pathway; by blocking its binding to Dvl, this compound effectively promotes the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes.[1][5] This mechanism has been primarily studied in the context of promoting hair follicle regeneration and wound healing.[1][2][6][7]
Q2: What are the potential off-target effects of this compound?
A2: Direct off-target effects of this compound have not been extensively documented in publicly available research. However, since this compound's primary function is to activate the Wnt/β-catenin signaling pathway, potential off-target effects are intrinsically linked to the systemic or prolonged activation of this pathway. Aberrant Wnt signaling is a well-established driver in various pathologies, most notably in cancer development and progression, including colorectal and breast cancer.[8][9][10][11][12] Additionally, dysregulation of the Wnt pathway has been implicated in fibrotic diseases.[13] Therefore, researchers should exercise caution and thoroughly evaluate the impact of this compound on cell proliferation and differentiation in their specific experimental models. On-target toxicities associated with Wnt pathway inhibitors, such as bone toxicity and gastrointestinal issues, have been observed in clinical trials, highlighting the importance of tissue-specific effects of modulating this pathway.[14][15]
Q3: What are the recommended starting dosages for this compound in preclinical studies?
A3: There is no universally established dosage for this compound, and optimal concentrations will vary depending on the experimental model (in vitro vs. in vivo), cell type, and desired outcome. However, based on available literature and user-reported data, the following can be considered as starting points for investigation. It is crucial to perform dose-response studies to determine the optimal concentration for your specific application.
| Application | Vehicle/Formulation | Reported Concentration/Dosage | Administration Notes | Reference |
| Topical (Hair Growth) | Spray | 0.001% solution in 25 ml | Daily application to the scalp for at least one month.[2] | [2] |
| Topical (Hair Growth) | Solution with Methyl Vanillate | Not specified | Daily topical application. | [16][17] |
| Topical (Hair Growth) | with Valproic Acid (e.g., 7.5% or 8.3%) | Not specified for this compound | Often used in conjunction with microneedling to enhance penetration.[18][19] | [18][19][20][21] |
| Injections (Scalp) | Bacteriostatic Water (BAC) | 6mg in 0.1cc | Daily scalp injections using nappage technique. | [18] |
Note: The information in this table is collated from a limited number of preclinical studies and anecdotal reports and should be used for guidance purposes only. Researchers must conduct their own dose-optimization experiments.
Q4: How should this compound be stored and reconstituted?
A4: this compound is typically supplied as a lyophilized powder and should be stored in a freezer at or below -20°C.[22] For reconstitution, sterile, distilled water or bacteriostatic water is commonly used. The stability of the reconstituted peptide in solution can vary, and it is generally recommended to prepare fresh solutions or store aliquots at -20°C or -80°C for short-term use to avoid repeated freeze-thaw cycles. Some user reports suggest that the peptide may be unstable at warmer temperatures, which could affect its efficacy.[18][19]
Troubleshooting Guides
Issue 1: Low or No Efficacy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response curve to identify the optimal concentration for your specific cell line or animal model. The effective dose can vary significantly between different biological systems. |
| Peptide Instability/Degradation | Ensure proper storage of the lyophilized powder at -20°C or lower. After reconstitution, use the solution immediately or aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Consider the stability of the peptide in your chosen vehicle or formulation, especially for longer-term experiments. |
| Poor Bioavailability (Topical Application) | Consider using penetration enhancers or physical methods like microneedling to improve the delivery of the peptide to the target tissue.[2][6] Ensure the application area is clean and dry before administration.[2] |
| Incorrect Formulation | The choice of vehicle can impact peptide stability and delivery. For in vitro studies, ensure the vehicle is compatible with your cell culture medium. For in vivo topical studies, consider formulations that enhance skin penetration. |
| Cell Line/Model Insensitivity | Verify that the target cells or tissues express the necessary components of the Wnt/β-catenin signaling pathway (e.g., Dvl, Frizzled receptors). |
Issue 2: Potential for Off-Target Effects
| Possible Cause | Troubleshooting Steps & Mitigation Strategies |
| Broad Wnt/β-catenin Pathway Activation | To assess for unintended cellular proliferation, perform cell viability and proliferation assays (e.g., MTT, Ki-67 staining) on your target cells and relevant control cells. |
| Induction of Pro- tumorigenic Pathways | If working with cell lines that have the potential for transformation, conduct soft agar (B569324) assays or other transformation assays to evaluate the long-term effects of this compound treatment. |
| Context-Dependent Signaling | The outcome of Wnt/β-catenin signaling can be highly context-dependent.[13] Carefully characterize the downstream effects in your specific model system using techniques like qPCR or Western blotting for known Wnt target genes (e.g., c-Myc, Cyclin D1). |
| Systemic Exposure (in vivo) | For in vivo studies, consider local administration methods (e.g., topical application, subcutaneous injection) to minimize systemic exposure. If systemic administration is necessary, perform a thorough toxicological assessment, including monitoring for changes in organ function and animal behavior. |
Experimental Protocols
General Protocol for Topical this compound Application in a Mouse Model of Hair Growth
-
Animal Model: C57BL/6 mice at 6-7 weeks of age (telogen phase of the hair cycle).
-
Hair Removal: Anesthetize the mice and remove the dorsal hair using clippers and a depilatory cream.
-
This compound Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., a solution containing Dimethyl Sulfoxide (DMSO) for enhanced penetration). A common starting concentration is 0.001%. If combining with other agents like Valproic Acid, ensure compatibility and stability of the mixture.
-
Application: Apply a defined volume of the this compound solution (e.g., 100-200 µL) to the depilated dorsal skin daily for a specified period (e.g., 28 days).[6][7]
-
Optional: Microneedling: Once or twice a week, prior to peptide application, a dermaroller with fine needles can be used on the treatment area to create micro-wounds, which may enhance peptide absorption and induce wound-induced hair neogenesis.[6]
-
Monitoring: Monitor the mice for signs of hair regrowth (e.g., skin darkening, hair emergence) and any signs of skin irritation or other adverse effects.
-
Analysis: At the end of the experiment, collect skin samples for histological analysis (e.g., H&E staining to assess hair follicle number and stage) and molecular analysis (e.g., qPCR or Western blotting for Wnt target genes).
Mandatory Visualizations
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
References
- 1. corepeptides.com [corepeptides.com]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. necfunctionalmedicine.com [necfunctionalmedicine.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencealert.com [sciencealert.com]
- 7. Blog [dermaregeon.com]
- 8. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wnt signaling in cancer [web.stanford.edu]
- 10. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of WNT signaling in cancer: from mechanisms to therapeutics - ecancer [ecancer.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. onclive.com [onclive.com]
- 16. boulevardcompounding.com [boulevardcompounding.com]
- 17. New hair loss peptide protocol — VitaLifeMD [vitalifemd.com]
- 18. Trying To Explore The Ptd/dbm Route And Failing | HairLossTalk Forums [hairlosstalk.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. peptidesthailand.com [peptidesthailand.com]
- 21. peakhumanlabs.com [peakhumanlabs.com]
- 22. This compound peptide [novoprolabs.com]
Technical Support Center: PTD-DBM Hair Growth Induction in Animal Models
Welcome to the technical support center for researchers utilizing PTD-DBM in hair growth experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues when this compound does not induce the expected hair growth in your animal models.
Question 1: We are not observing any significant hair growth in our animal model after this compound treatment. What are the potential reasons for this?
Answer:
Several factors could contribute to a lack of efficacy in this compound experiments. Below is a systematic guide to troubleshooting the issue:
1. Peptide Integrity and Handling:
-
Improper Storage: this compound is a peptide and is susceptible to degradation. It should be stored lyophilized at -20°C or colder for long-term stability. Once reconstituted, it should be refrigerated at 4°C and used within a short period. Avoid repeated freeze-thaw cycles.
-
Incorrect Reconstitution: Use sterile, bacteriostatic water or a recommended buffer for reconstitution. Avoid vigorous shaking, which can denature the peptide. Gently swirl the vial to dissolve the powder.
-
Peptide Purity: Ensure the this compound peptide you are using is of high purity. Impurities can affect its biological activity.
2. Experimental Protocol and Formulation:
-
Suboptimal Concentration: The concentration of this compound is critical. Studies have shown efficacy at specific concentrations. For topical application in mice, a concentration of 10 mM has been used successfully. A dose-response study may be necessary to determine the optimal concentration for your specific model.
-
Ineffective Delivery: this compound is typically applied topically. The formulation used for delivery is crucial for its penetration into the skin and hair follicles. Consider the use of penetration enhancers, though be mindful of potential skin irritation.
-
Insufficient Frequency and Duration of Application: Ensure the treatment schedule is consistent and maintained for a sufficient duration. Successful studies in mice have involved daily or every-other-day application for several weeks (e.g., 28 days).[1]
-
Lack of Synergistic Factors: The efficacy of this compound can be enhanced when used in combination with a Wnt/β-catenin pathway activator like valproic acid (VPA).[2] VPA helps to create a more favorable environment for the action of this compound.
3. Animal Model-Specific Factors:
-
Hair Cycle Stage: The effectiveness of hair growth-promoting agents can be dependent on the hair cycle stage of the animal. It is recommended to synchronize the hair cycle of the mice (e.g., by depilation) to ensure they are in the telogen (resting) phase at the start of the experiment.
-
Genetic Background of the Animal Strain: The expression levels of CXXC5, the target of this compound, may vary between different mouse strains. This could influence the responsiveness to the treatment.
-
Skin Condition: The health and integrity of the animal's skin can impact the absorption of the topically applied peptide.
Question 2: We are using this compound in combination with Valproic Acid, but the results are still not as expected. How can we optimize this combined therapy?
Answer:
When combining this compound with Valproic Acid (VPA), consider the following to optimize your results:
-
Concentration of VPA: Ensure you are using an appropriate concentration of VPA. It is also a Wnt/β-catenin activator and its concentration needs to be optimized to avoid toxicity while achieving a synergistic effect.
-
Application Timing: The timing of application for both compounds could be a factor. While often applied together, a protocol where one is applied before the other might be more effective.
-
Formulation of the Mixture: The vehicle used to dissolve and deliver both this compound and VPA should be compatible with both compounds and facilitate their simultaneous delivery to the hair follicles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting hair growth?
A1: this compound is a synthetic peptide designed to activate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration.[3][4][5] It functions by interfering with the interaction between CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[2][3] CXXC5 is a negative regulator of the Wnt/β-catenin pathway.[2] By binding to Dvl, this compound prevents CXXC5 from inhibiting the pathway, leading to the stabilization of β-catenin and the activation of downstream signaling that promotes hair growth.[3]
Q2: What is the role of the "PTD" portion of the this compound peptide?
A2: PTD stands for Protein Transduction Domain. This is a short amino acid sequence that facilitates the entry of the peptide into cells, overcoming the barrier of the cell membrane. This allows the Dishevelled Binding Motif (DBM) portion of the peptide to reach its intracellular target, the Dvl protein.
Q3: Are there any known side effects of topical this compound application in animal models?
A3: Preclinical studies in mice have generally shown this compound to be well-tolerated with topical application. However, as with any topical treatment, there is a potential for mild skin irritation or redness at the application site. It is important to monitor the skin condition of the animals throughout the experiment.
Q4: Can this compound induce the formation of new hair follicles?
A4: Yes, studies have suggested that this compound can promote wound-induced hair neogenesis, which is the formation of new hair follicles in response to wounding.[2] By activating the Wnt/β-catenin pathway, this compound can help stimulate the regeneration of hair follicles in damaged skin.
Data Presentation
The following table summarizes quantitative data from a representative study using this compound in a mouse model to provide a benchmark for expected outcomes.
| Parameter | Control Group | This compound (10 mM) Treated Group |
| Animal Model | C57BL/6N Mice (7-week-old) | C57BL/6N Mice (7-week-old) |
| Treatment | Vehicle | 10 mM this compound, topical, every other day |
| Duration | 20 days | 20 days |
| Relative Hair Shaft Length | Baseline | Significant increase compared to control |
| Nuclear β-catenin | Low | Significantly increased |
| PCNA (Proliferation Marker) | Low | Significantly increased |
Data adapted from a study investigating the effects of this compound on hair regrowth.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: this compound-Induced Hair Regrowth in C57BL/6 Mice
-
Animal Model: 7-week-old male C57BL/6N mice.
-
Hair Cycle Synchronization: Depilate the dorsal skin of the mice to induce the anagen phase. The hair will enter the telogen phase approximately 3 weeks after depilation.
-
This compound Preparation: Reconstitute lyophilized this compound in a suitable vehicle (e.g., phosphate-buffered saline) to a final concentration of 10 mM.
-
Treatment Application: Once the mice are in the telogen phase (pink skin), topically apply 300 µL of the 10 mM this compound solution or the vehicle (control) to the depilated dorsal skin every other day.
-
Duration: Continue the treatment for a period of 20 days.
-
Analysis:
-
Monitor for signs of hair regrowth (e.g., darkening of the skin, emergence of hair shafts).
-
At the end of the experiment, collect skin samples for histological analysis (H&E staining) to observe hair follicle morphology and stage.
-
Perform immunohistochemistry or immunofluorescence for markers such as β-catenin and PCNA to assess Wnt/β-catenin pathway activation and cell proliferation.
-
Measure hair shaft length from collected hairs.
-
Protocol 2: Wound-Induced Hair Neogenesis with this compound
-
Animal Model: 3-week-old C57BL/6N mice.
-
Wounding: Create a 1 cm² full-thickness wound on the dorsal skin of the mice.
-
This compound Preparation: Prepare a 10 mM solution of this compound as described in Protocol 1.
-
Treatment Application: Starting from day 7 post-wounding, topically apply 20 µL of the 10 mM this compound solution or vehicle daily to the wound area.
-
Duration: Continue the treatment until day 17 or 25 post-wounding.
-
Analysis:
-
At the end of the experiment, harvest the wounded skin tissue.
-
Perform Alkaline Phosphatase (ALP) staining to identify neogenic hair follicles.
-
Conduct histological analysis (H&E staining) to observe the structure of the healed skin and new hair follicles.
-
Use immunohistochemistry to detect markers of hair follicle neogenesis, such as Keratin 17 and Fgf9.
-
Visualizations
Signaling Pathway
Caption: this compound activates the Wnt/β-catenin pathway by blocking CXXC5 inhibition of Dishevelled.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy in animal models.
Troubleshooting Logic
References
Technical Support Center: Ptd-dbm in Cell-Based Assays
Welcome to the technical support center for Ptd-dbm (Protein Transduction Domain-fused Dishevelled Binding Motif). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-penetrating peptide designed to activate the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[3][4] CXXC5 is a negative regulator of the Wnt pathway; by blocking its binding to Dvl, this compound effectively removes this inhibition, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of Wnt target genes.
Q2: What are the common applications of this compound in cell-based assays?
A2: In a research setting, this compound is primarily used to investigate cellular processes regulated by the Wnt/β-catenin pathway. This includes studies on cell proliferation, differentiation, and migration. It has been utilized in various cell lines, including human dermal fibroblasts and keratinocytes (HaCaT cells), to explore its effects on wound healing and hair follicle regeneration models.
Q3: What is the recommended concentration and incubation time for this compound in cell culture?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific assay. Published studies have reported using concentrations ranging from 2 µM to 10 µM for time periods of 24 to 72 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C or colder. For use in experiments, it should be reconstituted in a suitable sterile solvent, such as sterile water or a buffer recommended by the supplier. Aliquoting the reconstituted peptide is advisable to avoid multiple freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in cell-based assays using this compound can arise from a variety of factors, ranging from peptide quality to assay-specific variables. This guide provides a structured approach to identifying and resolving these issues.
Diagram: Troubleshooting Logic for this compound Assays
Caption: A flowchart outlining the key steps to troubleshoot inconsistent results in this compound cell-based assays.
Problem 1: Low or No Observed Effect of this compound
| Potential Cause | Recommended Solution |
| Peptide Degradation | - Ensure this compound is stored correctly at -20°C or below. - Reconstitute fresh peptide from a new aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Suboptimal Peptide Concentration | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal working concentration for your cell line. |
| Insufficient Incubation Time | - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the time point of maximal Wnt/β-catenin pathway activation. |
| Low Baseline Wnt Pathway Activity in Cell Line | - Some cell lines may have very low endogenous Wnt signaling. - Confirm baseline activity by measuring β-catenin levels or expression of a known Wnt target gene like AXIN2. - Consider using a positive control, such as a GSK3 inhibitor (e.g., CHIR99021) or Wnt3a conditioned medium, to confirm your cells can respond to Wnt pathway activation. |
| Inefficient Cellular Uptake | - this compound is a cell-penetrating peptide (CPP), but uptake efficiency can vary between cell types. - If possible, use a fluorescently labeled version of this compound to visualize cellular uptake via microscopy. |
Problem 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a consistent cell number and passage number for all experiments. |
| Peptide Solubilization Issues | - After reconstitution, vortex the peptide solution thoroughly. - Before adding to cells, visually inspect the solution for any precipitates. |
| Variability in Cell Health | - Regularly test cell cultures for mycoplasma contamination. - Monitor cell morphology and viability throughout the experiment. |
| Assay Readout Variability | - For Western blotting, ensure equal protein loading by quantifying total protein and using a reliable loading control (e.g., GAPDH, β-actin). - For qPCR, use validated primer sets and appropriate housekeeping genes for normalization. - For reporter assays, co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
Problem 3: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| High Peptide Concentration | - High concentrations of some cell-penetrating peptides can be toxic. - Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Contaminants in Peptide Preparation | - Ensure you are using a high-purity grade of this compound. Check the certificate of analysis for purity and the presence of residual trifluoroacetic acid (TFA), which can be cytotoxic at high concentrations. |
| Off-Target Effects | - While this compound is designed to be specific, off-target effects are a possibility with any bioactive molecule. - If cytotoxicity is observed at concentrations where the desired effect is seen, consider investigating potential off-target signaling pathways. |
Key Experimental Protocols
Protocol 1: Western Blotting for β-catenin Activation
This protocol is adapted from studies investigating the effects of this compound on dermal fibroblasts.
-
Cell Seeding and Treatment:
-
Seed human dermal fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 2 µM and 10 µM) or vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Diagram: this compound Mechanism of Action and Assay Workflow
References
Degradation of Ptd-dbm peptide during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation of the Ptd-dbm peptide during experimental procedures.
I. This compound Peptide: Overview and Key Properties
This compound (Protein Transduction Domain-Dishevelled Binding Motif) is a synthetic peptide designed to modulate the Wnt/β-catenin signaling pathway.[1][2][3] It is composed of a protein transduction domain rich in arginine, which facilitates its entry into cells, and a Dishevelled binding motif that interferes with the interaction between CXXC5 and Dishevelled (Dvl) proteins.[1][2] This interference activates the Wnt/β-catenin pathway, which is crucial for processes like hair follicle development and wound healing.[4][5]
Understanding the physical and chemical properties of this compound is essential for designing stable experiments.
| Property | Value | Source |
| Amino Acid Sequence | Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Gly-Gly-Gly-Arg-Lys-Thr-Gly-His-Gln-Ile-Cys-Lys-Phe-Arg-Lys-Cys | [6][7][8][9][10] |
| Molecular Formula | C₁₂₄H₂₂₅N₆₁O₂₈S₂ | [6][7][8] |
| Molecular Weight | ~3082.6 g/mol | [6][7][11][12] |
| Theoretical Isoelectric Point (pI) | 12.77 | [8] |
| Appearance | Lyophilized powder | [6][13] |
II. Signaling Pathway
This compound peptide exerts its biological effects by modulating the Wnt/β-catenin signaling pathway. The diagram below illustrates its mechanism of action.
This compound peptide signaling pathway.
III. Troubleshooting Guide: this compound Peptide Degradation
This guide addresses common issues related to this compound peptide degradation during experimental procedures.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | - Store lyophilized peptide at -20°C or lower in a desiccator. - Aliquot the peptide upon reconstitution to avoid multiple freeze-thaw cycles. - Allow the vial to warm to room temperature before opening to prevent condensation. |
| Hydrolysis of peptide bonds. | - Reconstitute the peptide in a sterile, buffered solution at a slightly acidic pH (e.g., pH 5-6) if compatible with the experiment. - Avoid highly acidic or basic conditions. | |
| Oxidation of cysteine residues. | - Use degassed solvents for reconstitution. - Consider storing solutions under an inert gas (e.g., argon or nitrogen). - Minimize exposure to air. | |
| Precipitation or aggregation | Poor solubility. | - Due to its high pI, this compound should be soluble in acidic aqueous solutions. If solubility issues arise, consider using a small amount of acetic acid or a different buffer system.[14] - For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile (B52724) can be used for initial solubilization before adding the aqueous buffer. |
| Peptide concentration is too high. | - Attempt to dissolve the peptide at a lower concentration. | |
| Formation of disulfide bonds leading to aggregation. | - If disulfide bond formation is suspected, the addition of a reducing agent like DTT or TCEP might be considered, but this will depend on the experimental requirements as it may interfere with the peptide's natural folding and activity. | |
| Inconsistent experimental results | Enzymatic degradation in cell culture or in vivo. | - this compound, being a peptide, is susceptible to degradation by proteases.[15] - Minimize the time the peptide is in contact with serum or cell lysates. - Consider using protease inhibitors if compatible with the experimental setup. |
| Adsorption to surfaces. | - Use low-protein-binding tubes and pipette tips. - Including a carrier protein like BSA in the buffer might reduce non-specific binding, but its compatibility with the assay should be verified. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound peptide?
A1: While specific degradation pathways for this compound have not been extensively published, based on its amino acid sequence (Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Gly-Gly-Gly-Arg-Lys-Thr-Gly-His-Gln-Ile-Cys-Lys-Phe-Arg-Lys-Cys), the following are potential degradation routes:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic conditions.
-
Oxidation: The two cysteine residues are susceptible to oxidation, which can lead to the formation of disulfide bridges (intra- or intermolecular) or other oxidized species. This can affect the peptide's conformation and activity.
-
Proteolytic degradation: The presence of numerous arginine and lysine (B10760008) residues makes it a potential substrate for trypsin-like proteases.
Q2: How should I properly store this compound peptide?
A2: Proper storage is critical to maintain the integrity of the this compound peptide.
| Form | Storage Condition | Duration |
| Lyophilized | -20°C or -80°C in a desiccator, protected from light. | Several years |
| In Solution | Aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Short-term (days to weeks) |
Q3: What is the best way to reconstitute this compound peptide?
A3: The reconstitution method depends on the intended application.
-
Bring the vial to room temperature before opening to prevent moisture condensation.
-
Use a sterile, appropriate solvent. For many applications, sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) is suitable. Given its high isoelectric point (pI ≈ 12.77), this compound should be readily soluble in acidic aqueous solutions.
-
Gently swirl or pipette up and down to dissolve. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation.
-
Aliquot the solution into single-use volumes to minimize freeze-thaw cycles.
Q4: How can I assess the stability of my this compound peptide solution?
A4: A stability-indicating analytical method is required to assess degradation. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.
References
- 1. pharmalabglobal.com [pharmalabglobal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. necfunctionalmedicine.com [necfunctionalmedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. corepeptides.com [corepeptides.com]
- 6. This compound (1mg) - peptide hair growth stimulant. [peptide-products.com]
- 7. This compound 1 mg | High-Purity – Amino Vitality [aminovitality.com]
- 8. This compound peptide [novoprolabs.com]
- 9. uk.pharmalabglobal.com [uk.pharmalabglobal.com]
- 10. norway.pharmalabglobal.com [norway.pharmalabglobal.com]
- 11. corepeptides.com [corepeptides.com]
- 12. labshake.com [labshake.com]
- 13. powerpeptides.com [powerpeptides.com]
- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 15. pepdose.com [pepdose.com]
Overcoming challenges in Ptd-dbm delivery to target tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of the Ptd-dbm peptide to target tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Protein Transduction Domain-fused Dishevelled Binding Motif, is a synthetic peptide designed to modulate the Wnt/β-catenin signaling pathway.[1][2][3] It is composed of two key domains:
-
Protein Transduction Domain (PTD): This domain, often rich in arginine residues, facilitates the penetration of the peptide across cell membranes.[4]
-
Dishevelled-Binding Motif (DBM): This domain competitively inhibits the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][5]
By disrupting the CXXC5-Dvl interaction, this compound prevents the negative regulation of the Wnt/β-catenin pathway, leading to its activation.[1][5] This pathway is crucial for various cellular processes, including cell proliferation, tissue regeneration, and hair follicle development.[1][2][6]
Q2: What are the primary applications of this compound being investigated?
A2: The primary research applications for this compound are in promoting hair regrowth and accelerating wound healing.[6][7][8][9] By activating the Wnt/β-catenin pathway, this compound has been shown in preclinical studies to stimulate dormant hair follicles and enhance the regeneration of skin tissues.[1][5][10]
Q3: What are the known delivery methods for this compound?
A3: Currently, the most common method for this compound delivery is topical application, often in the form of a serum or as part of a microneedling procedure to enhance skin penetration.[3][6][7][11][12]
Q4: What are the main challenges in delivering this compound to target tissues, especially for systemic applications?
A4: As a cell-penetrating peptide (CPP), this compound faces several delivery challenges common to this class of molecules:
-
Lack of Targeting Specificity: Most CPPs, including this compound, can enter a wide range of cell types, which can lead to off-target effects and reduced concentration at the desired site.[]
-
In Vivo Stability: Peptides are susceptible to degradation by proteases present in the blood and tissues, potentially leading to a short half-life and reduced efficacy.
-
Endosomal Entrapment: After entering the cell, CPPs and their cargo are often trapped within endosomes, preventing them from reaching their cytosolic or nuclear targets. This is a major obstacle limiting the functionality of CPPs.[][14]
-
Potential for Immunogenicity: As with any peptide, there is a potential for an immune response, especially with repeated administration.
-
Aggregation and Solubility: Peptides can be prone to aggregation and may have limited solubility in physiological buffers, which can impact their bioavailability and activity.[15][16][17]
Troubleshooting Guides
Low Efficacy of this compound in In Vitro Experiments
| Potential Cause | Troubleshooting Steps |
| Poor Cell Penetration | - Optimize this compound concentration. Start with a dose-response experiment to find the optimal concentration for your cell type. - Increase incubation time. - For difficult-to-transfect cells, consider co-administration with endosomolytic agents, though this may increase cytotoxicity. |
| Endosomal Entrapment | - Utilize imaging techniques (e.g., confocal microscopy with fluorescently labeled this compound) to visualize subcellular localization. Co-stain with endosomal markers. - Employ strategies to enhance endosomal escape, such as using pH-sensitive linkers if conjugating this compound to a cargo.[18] |
| Peptide Aggregation/Precipitation | - Visually inspect the stock solution and working solutions for any signs of precipitation. - Test the solubility of this compound in your specific cell culture medium. - Prepare fresh solutions for each experiment. |
| Incorrect Assessment of Wnt/β-catenin Activation | - Use multiple downstream markers to assess pathway activation (e.g., nuclear localization of β-catenin, expression of target genes like Axin2 or Lef1). - Include positive controls for Wnt/β-catenin activation (e.g., Wnt3a conditioned media or GSK3β inhibitors). |
Low Efficacy of this compound in In Vivo (Topical Application) Experiments
| Potential Cause | Troubleshooting Steps |
| Insufficient Skin Penetration | - Increase the frequency or duration of application. - Consider using penetration-enhancing techniques such as microneedling.[7] - Optimize the formulation of the topical solution (e.g., adjust the vehicle to improve skin hydration). |
| Degradation of this compound on the Skin Surface | - Ensure the application area is clean before administration. - Protect the application site from excessive rubbing or washing. |
| Variability in Animal Model | - Ensure consistency in the age, sex, and genetic background of the animals. - Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol: Assessing Cellular Uptake of this compound using Fluorescence Microscopy
-
Cell Seeding: Seed cells in a 24-well plate with glass coverslips at a density that will result in 50-70% confluency on the day of the experiment.[19]
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound (e.g., FITC-Ptd-dbm) in sterile, nuclease-free water or an appropriate buffer.
-
Incubation: On the day of the experiment, wash the cells twice with phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the desired concentration of FITC-Ptd-dbm to each well.[19] Incubate for 1-4 hours at 37°C.
-
Washing: After incubation, remove the medium and wash the cells three times with PBS to remove any peptide that is not internalized.[19]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. For nuclear staining, incubate with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and this compound's Point of Intervention
Caption: this compound activates the Wnt/β-catenin pathway by inhibiting the CXXC5-Dvl interaction.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A general workflow for evaluating the efficacy of this compound from in vitro to in vivo.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uk.pharmalabglobal.com [uk.pharmalabglobal.com]
- 3. necfunctionalmedicine.com [necfunctionalmedicine.com]
- 4. This compound - MOL Changes [molchanges.com]
- 5. CXXC5 Mediates DHT-Induced Androgenetic Alopecia via PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: The Hair Loss Breakthrough - Wellness at Century City [wellnessatcenturycity.com]
- 7. shop.hpihairpartners.com [shop.hpihairpartners.com]
- 8. researchgate.net [researchgate.net]
- 9. Blog [dermaregeon.com]
- 10. researchgate.net [researchgate.net]
- 11. pureprescriptions.com [pureprescriptions.com]
- 12. fullscript.com [fullscript.com]
- 14. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aggregation kinetics of interrupted polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aggregation Kinetics of Interrupted Polyglutamine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 19. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
PTD-DBM Technical Support Center: Cytotoxicity Assessment and Mitigation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the PTD-DBM peptide. Given the limited publicly available data on this compound cytotoxicity, this resource offers troubleshooting guides for unexpected experimental outcomes and standardized protocols for independent cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: Is the this compound peptide known to be cytotoxic?
A: Currently, there is a lack of comprehensive public data specifically detailing the cytotoxicity of this compound across various cell lines and concentrations. One study noted no significant cellular toxicity in keratinocytes, dermal fibroblasts, and primary neural stem cells when this compound was used as a positive control at a concentration of 10 µM.[1] Generally, for its intended topical application in hair growth studies, it is considered safe with only mild and rare side effects such as skin irritation or allergic reactions reported.[2] However, the absence of extensive cytotoxicity studies means researchers should proceed with caution and may need to perform their own assessments for their specific experimental setup.
Q2: Are there any reported IC50 values for this compound?
A: As of now, there are no publicly available studies that have determined the half-maximal inhibitory concentration (IC50) for this compound on any cell line. Researchers are encouraged to determine the IC50 value in their cell model of interest to establish a therapeutic window and identify potential off-target cytotoxic effects.
Q3: What are the potential, though not specifically reported, mechanisms of peptide-induced cytotoxicity?
A: While not specifically documented for this compound, peptides can induce cytotoxicity through several general mechanisms. These can include disruption of the cell membrane leading to necrosis, or induction of apoptosis (programmed cell death) through interactions with cellular signaling pathways. Other potential mechanisms could involve oxidative stress or mitochondrial dysfunction.
Q4: What are the known side effects of this compound in its intended application?
A: In the context of topical application for hair regeneration, this compound is reported to be generally safe.[2] Potential side effects are typically mild and localized, and may include skin redness, itching, or minor irritation at the site of application.[2] Allergic reactions are considered rare.[2]
Q5: If I observe unexpected cell death in my experiment, how can I determine if this compound is the cause?
A: If you encounter unexpected cytotoxicity, it is crucial to follow a systematic troubleshooting process. This includes verifying the peptide's purity and concentration, checking for contamination in your cell culture, and running appropriate controls. For a step-by-step guide, please refer to the Troubleshooting section below.
Quantitative Data Summary
Given the limited specific data on this compound cytotoxicity, the following tables summarize the available safety information and provide an overview of standard assays for independent assessment.
Table 1: this compound Safety Profile (Based on available literature)
| Cell Types | Concentration | Observed Effect | Citation |
| Keratinocytes, Dermal Fibroblasts, Primary Neural Stem Cells | 10 µM | No significant cellular toxicity | [1] |
Table 2: Overview of Standard Cytotoxicity and Viability Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan (B1609692), indicating metabolic activity. |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity. | Colorimetric or fluorometric detection of LDH activity in the culture medium. |
| Neutral Red Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells. | Colorimetric measurement of extracted dye, proportional to the number of viable cells. |
| Caspase-3/7 Assay | Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway. | Luminescence or fluorescence generated from a cleaved caspase substrate. |
| ROS Assay (e.g., DCFH-DA) | Measurement of reactive oxygen species (ROS) using a fluorescent probe. | Fluorescence intensity, indicating the level of oxidative stress. |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided to enable researchers to independently assess the effects of this compound.
MTT Assay Protocol for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with the peptide solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at approximately 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm).
Caspase-3/7 Assay Protocol for Apoptosis Detection
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat cells with the desired concentrations of this compound. Include untreated cells and a known apoptosis-inducing agent (e.g., staurosporine) as controls.
-
Incubation: Incubate for a predetermined time to allow for the induction of apoptosis.
-
Reagent Addition: Equilibrate the plate and the caspase assay reagent to room temperature. Add the reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of active caspase-3/7.
Visualizations
Signaling Pathway
Caption: this compound's mechanism via the Wnt/β-catenin pathway.
Experimental Workflow
Caption: General workflow for assessing peptide cytotoxicity.
Troubleshooting Guide
Unexpected cell death or inconsistent results can be a significant hurdle in research. This guide provides a logical approach to troubleshooting these issues when working with this compound.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
Technical Support Center: Ptd-dbm In Vivo Efficacy
Welcome to the technical support center for Ptd-dbm (Protein Transduction Domain-fused Dishevelled Binding Motif). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound is a synthetic peptide designed to activate the canonical Wnt/β-catenin signaling pathway. It functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] CXXC5 acts as a negative regulator of the Wnt pathway, so by blocking this interaction, this compound promotes the stabilization and nuclear translocation of β-catenin. This activation of Wnt signaling is crucial for processes such as hair follicle regeneration and cutaneous wound healing.[3][4] The "PTD" (Protein Transduction Domain) portion of the peptide facilitates its entry into cells.[3]
Q2: How can I improve the in vivo efficacy of this compound?
A2: Several strategies can be employed to enhance the in vivo efficacy of this compound:
-
Co-administration with Valproic Acid (VPA): VPA, a glycogen (B147801) synthase kinase 3β (GSK3β) inhibitor, also activates the Wnt/β-catenin pathway through a different mechanism.[1][3] Studies have shown that co-treatment of this compound with VPA can synergistically enhance hair regrowth and wound healing.[1][3][5]
-
Topical Application: For localized effects, such as hair growth or wound healing, topical application is the most common and effective delivery method.[1][4][5]
-
Wound-Induced Hair Neogenesis (WIHN): In the context of hair follicle regeneration, creating micro-wounds in the skin (e.g., through microneedling) prior to topical application can enhance the regenerative effects of this compound.[4]
-
Formulation: The choice of vehicle for topical delivery can significantly impact skin penetration and, therefore, efficacy.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically supplied as a lyophilized powder. For reconstitution, sterile, distilled water or a buffer appropriate for your experimental system should be used. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for a few days. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: Are there any known off-target effects of this compound?
A4: The current literature primarily focuses on the on-target effects of this compound on the Wnt/β-catenin pathway. As with any therapeutic agent, the potential for off-target effects exists. It is advisable to include appropriate controls in your experiments to monitor for any unintended biological responses. In vivo toxicity studies specifically for this compound are not extensively detailed in the provided search results, so careful observation of animal subjects for any adverse reactions is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable in vivo effect (e.g., no significant hair growth) | 1. Suboptimal Dose: The concentration of this compound may be too low. 2. Poor Skin Penetration: The formulation may not be effectively delivering the peptide to the target cells. 3. Peptide Degradation: Improper storage or handling may have compromised the peptide's activity. 4. Insufficient Treatment Duration: The experimental timeframe may be too short to observe a biological response. 5. Animal Model Variability: The chosen animal model or strain may have a different response. | 1. Perform a Dose-Response Study: Test a range of this compound concentrations to determine the optimal dose for your model. 2. Optimize Formulation: Consider using penetration enhancers or different vehicle formulations. Co-application with techniques like microneedling can also improve delivery.[4] 3. Verify Peptide Integrity: Use a fresh batch of this compound and ensure proper reconstitution and storage. 4. Extend Treatment Period: Hair growth and tissue regeneration are slow processes. Consider extending the duration of the experiment (e.g., 28 days or more for hair growth studies in mice).[6] 5. Review Literature for Appropriate Model: Ensure the animal model and strain are appropriate for studying the Wnt/β-catenin pathway and the desired biological outcome. |
| Inconsistent results between experimental animals | 1. Variable Application: Inconsistent volume or area of topical application. 2. Differences in Animal Behavior: Animals may be licking or rubbing off the topical formulation. 3. Underlying Health Differences: Individual animal health can affect experimental outcomes. | 1. Standardize Application Protocol: Ensure each animal receives the same dose and that it is applied consistently to the same area. 2. Use of Elizabethan Collars: If licking is suspected, consider using protective collars for a short period after application. 3. Monitor Animal Health: Ensure all animals are healthy and housed under identical conditions. |
| Difficulty confirming Wnt/β-catenin pathway activation | 1. Timing of Sample Collection: The peak of β-catenin stabilization may be transient. 2. Issues with Western Blot or IHC: Suboptimal antibody, incorrect protocol, or low protein concentration in lysates. | 1. Perform a Time-Course Experiment: Collect tissue samples at different time points after this compound application to identify the peak of β-catenin expression. 2. Optimize Protocols: Validate your antibodies and optimize your Western blot and IHC protocols for skin tissue. Ensure efficient protein extraction from the tissue. |
Data Summary
While specific dose-response data for this compound in vivo is not extensively published, some studies provide guidance on concentrations used in preclinical models.
| Parameter | This compound | Valproic Acid (VPA) | Animal Model | Observed Effect | Reference |
| Topical Concentration (Wound Healing) | 100 µM | Used in combination | C3H Mice | Accelerated wound healing, increased β-catenin expression. | [7] |
| Topical Concentration (Hair Regrowth) | 10 mM | Not specified in this study | Mice | PGD2-induced hair suppression was recovered. | [8] |
| In Vitro Concentration (Dermal Fibroblasts) | 2 µM and 10 µM | N/A | Human Dermal Fibroblasts | Increased β-catenin and collagen I expression. | [9] |
Note: The optimal in vivo concentration can vary depending on the specific formulation, animal model, and experimental endpoint. It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific experimental conditions.
Experimental Protocols
Topical Formulation and In Vivo Application in Mice for Hair Growth Studies
This protocol is a general guideline for topical application of this compound and VPA on C57BL/6 mice.
Materials:
-
This compound (lyophilized powder)
-
Valproic Acid (VPA)
-
Vehicle (e.g., a solution of ethanol (B145695), propylene (B89431) glycol, and water)
-
C57BL/6 mice (7-8 weeks old)
-
Electric shaver
-
Microneedling device (optional)
Procedure:
-
Preparation of Topical Solutions:
-
Reconstitute lyophilized this compound in the chosen vehicle to achieve the desired final concentration (e.g., starting with a range from 1 mM to 10 mM).
-
Prepare the VPA solution in the same or a compatible vehicle.
-
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave the dorsal skin of the mice to create a clean application area.
-
-
Microneedling (Optional):
-
If inducing wound-induced hair neogenesis, gently roll a microneedling device over the shaved area according to the device instructions.
-
-
Topical Application:
-
Apply a defined volume (e.g., 100-200 µL) of the this compound solution to the shaved area.
-
If using VPA, it can be applied separately (e.g., this compound in the morning, VPA in the evening) or in a combined formulation if compatibility is confirmed.[5]
-
-
Treatment Schedule:
-
Apply the treatment daily for a period of 21-28 days.[6]
-
-
Monitoring and Analysis:
-
Visually monitor and photograph the application site at regular intervals (e.g., weekly) to assess hair regrowth.
-
At the end of the experiment, collect skin samples for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67), or Western blotting (e.g., for β-catenin).
-
Western Blot for β-catenin in Mouse Skin Tissue
Materials:
-
Skin tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the collected skin tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the β-catenin band intensity to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC) for Ki67 in Mouse Skin Tissue
Materials:
-
Paraffin-embedded skin tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking buffer (e.g., serum from the secondary antibody host species)
-
Primary antibody against Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
-
Blocking:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
-
Immunostaining:
-
Incubate the sections with the primary antibody against Ki67.
-
Wash the sections.
-
Incubate with the biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with streptavidin-HRP.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate to visualize the antibody binding (positive cells will appear brown).
-
Counterstain the sections with hematoxylin to visualize cell nuclei (blue).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a coverslip.
-
-
Analysis:
-
Examine the sections under a microscope to quantify the number of Ki67-positive cells in the hair follicles.
-
Visualizations
This compound Mechanism of Action
Caption: this compound activates the Wnt/β-catenin pathway by preventing CXXC5-mediated inhibition of Dvl.
Experimental Workflow for In Vivo Hair Growth Study
Caption: Workflow for assessing the efficacy of this compound on hair growth in a mouse model.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: A logical approach to troubleshooting experiments with low this compound in vivo efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. corepeptides.com [corepeptides.com]
- 4. naplesaim.com [naplesaim.com]
- 5. peakhumanlabs.com [peakhumanlabs.com]
- 6. Blog [dermaregeon.com]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. CXXC5 Mediates DHT-Induced Androgenetic Alopecia via PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ptd-dbm experimental controls and potential artifacts
Welcome to the technical support center for the Ptd-dbm peptide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Protein Transduction Domain-Dishevelled Binding Motif) is a synthetic peptide designed to modulate the Wnt/β-catenin signaling pathway.[1][2] It functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] CXXC5 is a negative regulator of the Wnt/β-catenin pathway; by binding to Dvl, it prevents the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[1] this compound, by disrupting the CXXC5-Dvl interaction, effectively activates the Wnt/β-catenin pathway. This mechanism has shown potential in promoting hair follicle regeneration and wound healing.
Q2: What are the primary research applications of this compound?
A2: The primary research applications of this compound are focused on stimulating hair growth and accelerating wound healing. In the context of hair growth, this compound is investigated for its potential to promote the proliferation of hair follicle progenitor cells, extend the anagen (growth) phase of the hair cycle, and increase hair follicle density and size. In wound healing studies, this compound is explored for its ability to enhance cutaneous wound repair, increase collagen synthesis, and promote the regeneration of skin tissues.
Q3: How can I verify that this compound is activating the Wnt/β-catenin pathway in my experiment?
A3: Activation of the Wnt/β-catenin pathway by this compound can be verified through several methods:
-
Western Blotting: Assess the levels of key proteins in the pathway. An increase in the level of β-catenin is a primary indicator of pathway activation. You can also assess downstream targets of the Wnt pathway.
-
TOP/FOPflash Reporter Assay: This is a widely used luciferase-based reporter assay to quantify Wnt/β-catenin signaling activity. Cells are co-transfected with a TOPflash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control FOPflash plasmid (with mutated TCF/LEF sites). An increase in the TOP/FOPflash luciferase activity ratio indicates pathway activation.
-
Immunofluorescence: Visualize the nuclear translocation of β-catenin. In an activated state, β-catenin moves from the cytoplasm to the nucleus.
Q4: What are the recommended in vitro and in vivo controls for this compound experiments?
A4: A comprehensive set of controls is crucial for interpreting the results of this compound experiments:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the this compound peptide (e.g., PBS, DMSO).
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a randomized sequence. This is the most important control to ensure that the observed effects are sequence-specific and not due to the general physicochemical properties of the peptide. While specific scrambled sequences are often designed by researchers for their particular experiments, a common practice is to use a random sequence generator.
-
CXXC5 Knockout/Knockdown (CXXC5-/-) Models: In these models, the target of this compound is absent, so the peptide is not expected to have an effect, thus confirming its specificity.
-
-
Positive Controls:
-
Wnt3a Conditioned Media or Recombinant Wnt3a: A known activator of the Wnt/β-catenin pathway.
-
GSK3β inhibitors (e.g., CHIR99021, LiCl): These small molecules also activate the Wnt/β-catenin pathway by inhibiting the degradation of β-catenin.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on Wnt/β-catenin signaling. | Peptide Degradation: this compound may have degraded due to improper storage or handling. | Ensure the peptide is stored at -20°C or lower and handle it according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Inefficient Cellular Uptake: The protein transduction domain (PTD) may not be functioning optimally in your specific cell type. | Verify cellular uptake using a fluorescently labeled this compound peptide (e.g., FITC-labeled) and microscopy. | |
| Low Expression of CXXC5 or Dvl: The target proteins may not be sufficiently expressed in your experimental model. | Confirm the expression levels of CXXC5 and Dvl in your cells or tissue using Western blotting or qPCR. | |
| High background in Wnt reporter assays. | Constitutive Wnt Pathway Activation: The cell line used may have a high basal level of Wnt signaling. | Use a cell line with low endogenous Wnt activity (e.g., HEK293T). Always include a FOPflash control to normalize for non-specific reporter activation. |
| Inconsistent results in in vivo studies. | Variable Peptide Delivery: Topical application may lead to inconsistent absorption. | Ensure consistent application technique and consider using a vehicle that enhances skin penetration. |
| Animal Model Variability: Differences in age, sex, or genetic background of the animals can affect the outcome. | Use age- and sex-matched animals from the same genetic background for all experimental groups. |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Gene Expression
| Cell Type | Treatment | Target Gene | Fold Change | Reference |
| Human Dermal Fibroblasts | This compound (10 µM) | β-catenin | ~2.5 | Fictional data based on qualitative descriptions |
| Human Dermal Fibroblasts | This compound (10 µM) | Collagen I | ~3.0 | Fictional data based on qualitative descriptions |
Table 2: In Vivo Effects of this compound on Hair Growth in Mice
| Treatment Group | Hair Follicle Density (follicles/mm²) | Anagen Phase Duration (days) | Reference |
| Vehicle Control | 150 ± 15 | 14 ± 2 | Fictional data based on qualitative descriptions |
| This compound (100 µM, topical) | 250 ± 20 | 21 ± 3 | Fictional data based on qualitative descriptions |
| This compound + Valproic Acid | 320 ± 25 | 25 ± 2 | Fictional data based on qualitative descriptions |
Note: The quantitative data presented in these tables are illustrative and based on qualitative descriptions found in the search results. Researchers should refer to specific publications for precise quantitative data.
Key Experimental Methodologies
CXXC5-Dvl Interaction Assay (Co-Immunoprecipitation)
This protocol is to verify that this compound disrupts the interaction between CXXC5 and Dvl.
Materials:
-
Cells expressing tagged versions of CXXC5 (e.g., HA-tag) and Dvl (e.g., Myc-tag)
-
This compound and a scrambled control peptide
-
Cell lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-HA, anti-Myc, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with this compound or the scrambled control peptide at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-HA antibody (to pull down CXXC5) or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated Dvl. A decrease in the amount of Dvl pulled down with CXXC5 in the this compound treated sample compared to the control indicates disruption of the interaction.
Wnt/β-catenin Reporter Assay (TOP/FOPflash Assay)
This protocol is to quantify the activation of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound, scrambled control peptide, and positive control (e.g., Wnt3a)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound, scrambled control, or Wnt3a for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the TOP/FOP ratio. An increase in this ratio in this compound treated cells compared to controls indicates activation of the Wnt/β-catenin pathway.
Visualizations
References
Ptd-dbm Treatment Protocols for Long-Term Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ptd-dbm in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, or Protein Transduction Domain-fused Dishevelled Binding Motif, functions by activating the canonical Wnt/β-catenin signaling pathway.[1][2][3] It competitively inhibits the interaction between CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] CXXC5 is a negative regulator of the Wnt pathway; by preventing its binding to Dvl, this compound promotes the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes involved in cellular processes like hair follicle development and wound healing.
Q2: How should this compound be stored and reconstituted for optimal performance in long-term studies?
A2: For long-term stability, lyophilized this compound should be stored at -20°C. Once reconstituted, the solution should be kept at 4°C and used as fresh as possible. It is recommended to reconstitute the peptide in sterile, bacteriostatic water. To maintain the integrity of the peptide, avoid vigorous shaking or vortexing. Gently swirl the vial to dissolve the lyophilized powder. For long-term experiments, it is best practice to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and maintain consistent concentrations.
Q3: What is the recommended starting concentration and treatment duration for this compound in long-term cell culture experiments?
A3: Based on available short-term studies, a starting concentration of 10 µM has been used for up to 72 hours in HaCaT cells. For long-term studies, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. We recommend starting with a range of concentrations around 1-20 µM and assessing cell viability and pathway activation at regular intervals. The treatment duration will be experiment-dependent, but for long-term studies, media containing this compound should be replaced every 24-72 hours to ensure a consistent supply of the peptide, as its stability in culture media can be variable.
Q4: Can this compound be used in combination with other compounds?
A4: Yes, this compound has been shown to have a synergistic effect when used with Valproic Acid (VPA), a glycogen (B147801) synthase kinase 3β (GSK3β) inhibitor. VPA also activates the Wnt/β-catenin pathway, but through a different mechanism (inhibition of GSK3β-mediated β-catenin degradation). This dual activation can lead to a more robust and sustained pathway response.
Q5: Are there any known issues with this compound purity and how can they be addressed?
A5: As with any synthetic peptide, purity can be a concern. This compound is typically purified using High-Performance Liquid Chromatography (HPLC). It is important to obtain a certificate of analysis from the supplier detailing the purity of the peptide. Impurities can lead to inconsistent experimental results. If you suspect issues with purity, consider having the peptide independently analyzed by HPLC.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Store lyophilized peptide at -20°C. - Reconstitute in sterile, bacteriostatic water and store at 4°C. - Prepare fresh working solutions for each experiment. - For long-term cultures, replenish media with fresh this compound every 24-48 hours. |
| Incorrect Concentration | - Verify calculations for stock and working solutions. - Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Low Peptide Purity | - Request a certificate of analysis (e.g., HPLC data) from the supplier. - If possible, have the purity verified by an independent source. |
| Cell Line Unresponsive | - Confirm that your cell line expresses the necessary components of the Wnt/β-catenin pathway (e.g., Dvl, β-catenin). - Consider using a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media). |
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations over your intended experimental duration. - Lower the concentration of this compound used. |
| Peptide Aggregation | - Ensure complete solubilization of the peptide upon reconstitution. - Visually inspect the stock solution for any precipitates. - Consider filtering the stock solution through a 0.22 µm filter. |
| Solvent Toxicity | - If using a solvent other than water (e.g., DMSO) to aid solubilization, ensure the final concentration in the culture media is non-toxic to your cells (typically <0.1%). |
| Cellular Stress | - Monitor cells for morphological changes indicative of stress (e.g., rounding, detachment, vacuolization). - Reduce the frequency of media changes if it is causing undue stress. - Ensure proper sterile technique to avoid contamination. |
Quantitative Data Summary
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| This compound | HaCaT | 10 µM | 72 hours | Recovery of reduced Wnt/β-catenin signaling and PCNA levels induced by PGD2. | |
| Valproic Acid | Human Dermal Papilla Cells | 1 mM | 72 hours | Increased expression of β-catenin, BMP4, and ALP. |
Experimental Protocols
Protocol 1: In Vitro Long-Term this compound Treatment of Dermal Papilla Cells
1. Reconstitution of this compound:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute in sterile, bacteriostatic water to a stock concentration of 1 mM.
-
Gently swirl to dissolve. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
2. Cell Culture and Treatment:
-
Culture human dermal papilla cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at an appropriate density for long-term culture.
-
Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., starting with a range of 1-10 µM).
-
For long-term treatment (e.g., 7-14 days), replace the culture medium with fresh this compound-containing medium every 48 hours.
-
Monitor cell morphology daily for any signs of cytotoxicity.
3. Analysis:
-
At desired time points, harvest cells for downstream analysis such as:
-
Western Blot: to assess levels of β-catenin, phosphorylated GSK3β, and other Wnt pathway components.
-
RT-qPCR: to analyze the expression of Wnt target genes (e.g., Axin2, Lef1).
-
Immunofluorescence: to visualize the nuclear translocation of β-catenin.
-
Cell Viability Assays: (e.g., MTT) to monitor cytotoxicity over the treatment period.
-
Protocol 2: Co-treatment with this compound and Valproic Acid (VPA)
1. Preparation of Reagents:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare a stock solution of Valproic Acid (sodium salt) in sterile water or culture medium. A starting concentration of 100 mM is recommended.
2. Cell Culture and Co-treatment:
-
Follow the cell culture setup as described in Protocol 1.
-
Treat cells with a combination of this compound (e.g., 10 µM) and VPA (e.g., starting with a range of 0.5-1 mM).
-
Include control groups with no treatment, this compound alone, and VPA alone.
-
Replenish the media with fresh this compound and VPA every 48 hours for long-term experiments.
3. Analysis:
-
Perform downstream analysis as described in Protocol 1 to assess the synergistic effects on the Wnt/β-catenin pathway.
Visualizations
Caption: this compound signaling pathway.
Caption: Long-term in vitro experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
Validating Ptd-dbm's Specificity for the CXXC5-Dvl Interaction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ptd-dbm's performance in specifically targeting the CXXC5-Dvl protein-protein interaction against alternative modulators of the Wnt/β-catenin signaling pathway. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools.
The Dishevelled (Dvl) binding protein CXXC5 is a key negative regulator of the Wnt/β-catenin signaling pathway, exerting its inhibitory effect through direct interaction with Dvl.[1][2] The disruption of this interaction presents a promising therapeutic strategy for conditions associated with suppressed Wnt/β-catenin signaling, such as hair loss and osteoporosis.[2][3] this compound, a synthetic peptide, was developed to competitively inhibit the CXXC5-Dvl interaction and subsequently activate the Wnt/β-catenin pathway.[2] This guide evaluates the specificity of this compound and compares its performance with other molecules that modulate this pathway.
Comparative Analysis of Wnt/β-catenin Pathway Modulators
The specificity and efficacy of this compound can be benchmarked against other compounds that activate the Wnt/β-catenin pathway, albeit through different mechanisms. These include Valproic Acid (VPA), a GSK3β inhibitor, and KY19382, a small molecule that dually inhibits both the CXXC5-Dvl interaction and GSK3β.
| Compound | Target | Mechanism of Action | Potency (IC50) | Known Effects on Wnt/β-catenin Pathway |
| This compound | CXXC5-Dvl Interaction | Competitively binds to the PDZ domain of Dvl, preventing its interaction with CXXC5. | Not explicitly reported in the provided search results. | Activates β-catenin signaling. |
| Valproic Acid (VPA) | GSK3β | Inhibits Glycogen Synthase Kinase 3β, a negative regulator of β-catenin. | Not applicable for CXXC5-Dvl interaction. | Activates β-catenin signaling downstream of the CXXC5-Dvl interaction. |
| KY19382 | CXXC5-Dvl Interaction & GSK3β | Dual inhibitor, blocking the CXXC5-Dvl interaction and inhibiting GSK3β activity. | CXXC5-Dvl: Not explicitly reported; GSK3β: Not explicitly reported. | More effective at restoring β-catenin suppression by DHT than this compound or VPA alone. |
Note: While a direct binding affinity (Kd) for this compound to the Dvl PDZ domain was not found in the search results, the binding affinities for other peptides to the Dvl PDZ domain are in the micromolar range.
Experimental Protocols for Validating Specificity
To validate the specificity of this compound for the CXXC5-Dvl interaction, several key experiments can be performed.
Co-Immunoprecipitation (Co-IP)
This assay is used to demonstrate the interaction between CXXC5 and Dvl in a cellular context and how this compound can disrupt this interaction.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells and transfect with expression vectors for tagged versions of CXXC5 (e.g., FLAG-CXXC5) and Dvl (e.g., Myc-Dvl).
-
-
Cell Lysis:
-
After 24-48 hours, wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, with protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Treatment with this compound:
-
In a parallel experiment, pre-incubate the cell lysate with this compound for a designated time before adding the antibody to assess its ability to inhibit the co-immunoprecipitation of the other protein.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-Myc) to detect the presence of both proteins in the immunoprecipitate. A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the interaction.
-
Pull-Down Assay
This in vitro assay confirms a direct interaction between purified proteins.
Protocol:
-
Protein Purification:
-
Express and purify recombinant tagged proteins (e.g., GST-Dvl and His-CXXC5).
-
-
Immobilization of Bait Protein:
-
Immobilize the "bait" protein (e.g., GST-Dvl) on affinity beads (e.g., Glutathione-Sepharose beads).
-
-
Binding Reaction:
-
Incubate the immobilized bait protein with the "prey" protein (e.g., His-CXXC5) in a suitable binding buffer.
-
-
Competitive Binding with this compound:
-
In a parallel reaction, pre-incubate the prey protein with increasing concentrations of this compound before adding it to the bait protein-bound beads.
-
-
Washing and Elution:
-
Wash the beads to remove unbound prey protein.
-
Elute the bound proteins.
-
-
Detection:
-
Analyze the eluted fractions by SDS-PAGE and Western blot using an antibody against the prey protein's tag (e.g., anti-His antibody). A decrease in the amount of pulled-down prey protein in the presence of this compound demonstrates competitive inhibition.
-
Fluorescence Polarization (FP) Assay
This quantitative in vitro assay measures the binding affinity and can be used to determine the inhibitory potency of compounds like this compound.
Protocol:
-
Reagents:
-
Purified Dvl PDZ domain.
-
A fluorescently labeled peptide derived from the Dvl-binding motif of CXXC5 (e.g., FITC-DBM).
-
This compound and other test compounds.
-
-
Assay Setup:
-
In a microplate, mix a constant concentration of the fluorescently labeled DBM peptide with increasing concentrations of the Dvl PDZ domain to determine the binding affinity (Kd).
-
-
Competition Assay:
-
Incubate a fixed concentration of the Dvl PDZ domain and the fluorescently labeled DBM peptide with increasing concentrations of this compound.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the larger Dvl PDZ domain to the small fluorescent peptide will result in a high polarization signal. This compound, by competing for the binding site, will displace the fluorescent peptide, leading to a decrease in the polarization signal. The data can be used to calculate the IC50 value of this compound.
-
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.
Conclusion
This compound is a valuable tool for specifically targeting the CXXC5-Dvl interaction to activate the Wnt/β-catenin signaling pathway. While direct quantitative binding affinity data for this compound remains to be explicitly reported, its efficacy in disrupting the CXXC5-Dvl interaction and promoting downstream signaling is evident from cellular and in vivo studies. For researchers investigating the specific role of the CXXC5-Dvl interaction, this compound offers a targeted approach. However, for broader activation of the Wnt/β-catenin pathway, alternatives like VPA or the dual-inhibitor KY19382 may offer different or potentially more potent effects, depending on the research context. The experimental protocols outlined in this guide provide a framework for the rigorous validation of this compound's specificity and for comparing its performance against other modulators of this critical signaling pathway. No significant off-target effects of this compound have been reported in the reviewed literature.
References
Ptd-dbm vs. Other Wnt Agonists: A Comparative Analysis for Researchers
A deep dive into the mechanisms, efficacy, and experimental applications of Ptd-dbm and other key Wnt signaling activators.
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration. Its therapeutic potential has led to the development of various agonists designed to activate this pathway for applications in regenerative medicine, such as hair growth and wound healing. This guide provides a comparative analysis of the peptide-based Wnt agonist, this compound, against other small molecule and peptide activators. We present a data-driven comparison of their mechanisms, efficacy, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Diverse Approach to Wnt Activation
Wnt agonists employ various strategies to stimulate the canonical Wnt/β-catenin signaling pathway. This compound represents a targeted approach by interfering with a negative regulatory protein, while other agonists act on different components of the pathway.
This compound: This engineered peptide works by disrupting the interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl).[1][2][3] CXXC5 acts as a negative feedback regulator of the Wnt pathway, and by preventing its binding to Dvl, this compound effectively removes this inhibitory signal, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of Wnt target genes.[4][5] this compound is a fusion protein combining a Protein Transduction Domain (PTD) for cell penetration with a Dvl-Binding Motif (DBM).
Valproic Acid (VPA): Traditionally used as an anticonvulsant, VPA is known to activate the Wnt/β-catenin pathway, primarily by inhibiting Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a key component of the β-catenin destruction complex, and its inhibition leads to β-catenin stabilization.
CHIR99021: This small molecule is a highly potent and selective inhibitor of GSK3β, and is considered a standard Wnt agonist in many research settings. Its direct inhibition of GSK3β robustly activates the Wnt pathway.
SKL2001: This small molecule agonist activates the Wnt pathway by a distinct mechanism, disrupting the interaction between Axin and β-catenin. This interference prevents the GSK3β-mediated phosphorylation and subsequent degradation of β-catenin.
WAY-316606: This compound activates Wnt signaling indirectly by inhibiting Secreted Frizzled-Related Protein 1 (sFRP-1). sFRP-1 is a natural antagonist of the Wnt pathway that binds to Wnt ligands, preventing them from interacting with their receptors.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data on the potency and toxicity of this compound and other Wnt agonists. It is important to note that direct comparative studies are limited, and potency can vary depending on the cell type and assay used.
Table 1: In Vitro Potency of Wnt Agonists
| Agonist | Mechanism of Action | Assay | Potency (EC50/IC50) | Cell Line |
| This compound | CXXC5-Dvl Interaction Inhibitor | Not explicitly reported | Used at 100 µM in wound healing assays | - |
| KY19382 (A3051) | CXXC5-Dvl & GSK3β Inhibitor | CXXC5-Dvl Binding Assay | IC50: 63.06 nM | - |
| GSK3β Inhibition | IC50: 10 nM | - | ||
| BMD4722 | CXXC5-Dvl Interaction Inhibitor | Dvl-CXXC5 Interaction Assay | IC50: 2.59 µM | - |
| KY-02327 | CXXC5-Dvl Interaction Inhibitor | Dvl-CXXC5 Interaction Assay | IC50: 3.1 µM | - |
| KY-02061 | CXXC5-Dvl Interaction Inhibitor | Dvl-CXXC5 Binding Assay | IC50: 24 µM | - |
| Valproic Acid | GSK3β Inhibitor | Neuronal Differentiation | Effective at 0.75 mM | Neural Stem Cells |
| CHIR99021 | GSK3β Inhibitor | GSK3β Inhibition | IC50: 6.7 nM | - |
| SKL2001 | Axin-β-catenin Interaction Inhibitor | Osteoblast Differentiation | Effective at 20-40 µM | 3T3-L1 |
| Adipocyte Differentiation Suppression | Effective at 5-30 µM | 3T3-L1 | ||
| WAY-316606 | sFRP-1 Inhibitor | Wnt Reporter Assay | EC50: 0.65 µM | U2-OS |
Table 2: In Vitro Toxicity of Wnt Agonists
| Agonist | Cell Line | Toxicity Metric | Concentration |
| This compound | - | No data available | - |
| Valproic Acid | A375 cells | Cytotoxicity | 0.5-6 mM |
| SHSY5Y cells | IC50 | 7.5 mM | |
| Human Lymphocytes | Genotoxicity | Observed at toxic doses | |
| CHIR99021 | Mouse Embryonic Stem Cells | IC50 | 4.9 µM |
| Fibro-adipogenic Progenitors | Negative impact on viability | ≥10 µM | |
| SKL2001 | - | No data available | - |
| WAY-316606 | - | Reportedly well-tolerated | - |
Experimental Protocols
TOPflash Reporter Assay for Wnt Pathway Activation
This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.
Principle: The assay utilizes a luciferase reporter plasmid (TOPflash) containing multiple TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression. Activation of the Wnt pathway leads to the nuclear accumulation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter. A control plasmid (FOPflash) with mutated TCF/LEF binding sites is used to measure non-specific activation.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, L cells) in a 96-well plate.
-
Co-transfect cells with the TOPflash or FOPflash plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with the Wnt agonist of interest at various concentrations. Include a vehicle control.
-
-
Lysis and Luciferase Measurement:
-
After a 16-24 hour incubation period, lyse the cells using a passive lysis buffer.
-
Measure firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
-
Plot the dose-response curve to determine the EC50 value.
-
In Vivo Hair Growth Assay in Mice
This protocol describes a common method to assess the effect of Wnt agonists on hair growth in a mouse model.
Principle: The hair growth cycle in mice can be synchronized by depilation. Topical application of Wnt agonists can then be evaluated for their ability to induce anagen (the growth phase) and promote hair regrowth.
Protocol:
-
Animal Model:
-
Use C57BL/6 or C3H mice at 7-8 weeks of age (in the telogen phase of the hair cycle).
-
-
Synchronization of Hair Cycle:
-
Anesthetize the mice and depilate a defined area on the dorsal skin using wax strips. This synchronizes the hair follicles into the anagen phase.
-
-
Topical Application:
-
Starting from a specific day post-depilation (e.g., day 8), topically apply the test compound (e.g., this compound dissolved in a suitable vehicle) to the depilated area daily or as required. Include a vehicle control group.
-
-
Assessment of Hair Growth:
-
Visually monitor and photograph the treated area at regular intervals (e.g., every 2-3 days).
-
Hair growth can be quantified by:
-
Visual Scoring: Use a scoring system (e.g., 0 = no growth, 5 = full growth).
-
Hair Shaft Length Measurement: Pluck hairs from the treated area and measure their length.
-
Histological Analysis: Collect skin biopsies at the end of the experiment to analyze hair follicle morphology and stage.
-
Weighing of Clipped Hair: At the end of the study, clip the regrown hair and weigh it.
-
-
Visualizing the Pathways and Processes
// Agonist Actions Ptd_dbm [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VPA_CHIR [label="Valproic Acid\nCHIR99021", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SKL2001 [label="SKL2001", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WAY_316606 [label="WAY-316606", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ptd_dbm -> CXXC5 [label="Inhibits", arrowhead="tee", color="#EA4335"]; VPA_CHIR -> Destruction_Complex [label="Inhibits GSK3β", arrowhead="tee", color="#EA4335"]; SKL2001 -> Destruction_Complex [label="Disrupts Axin/β-catenin\ninteraction", arrowhead="tee", color="#EA4335"]; WAY_316606 -> sFRP1 [label="Inhibits", arrowhead="tee", color="#EA4335"]; } Wnt Signaling Pathway and Agonist Targets.
Conclusion
This compound offers a targeted approach to Wnt pathway activation by inhibiting the negative regulator CXXC5. This mechanism is distinct from many small molecule agonists that target core components of the pathway like GSK3β. While quantitative, directly comparable efficacy data for this compound is still emerging, its demonstrated effects on hair growth in preclinical models make it a promising candidate for further research. The choice of Wnt agonist will ultimately depend on the specific research question, the desired level of pathway activation, and the experimental system. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies in the dynamic field of Wnt signaling.
References
A Comparative Efficacy Analysis of Ptd-dbm and Minoxidil in the Treatment of Hair Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two compounds investigated for the treatment of hair loss: Protein Transduction Domain-fused Dishevelled Binding Motif (Ptd-dbm) and minoxidil (B1677147). The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and mechanisms of action.
Executive Summary
The landscape of hair loss therapeutics is continually evolving, with novel molecular targets and pathways being explored. Minoxidil, a well-established potassium channel opener, has been a cornerstone of androgenetic alopecia treatment for decades, supported by extensive clinical data. This compound, a more recent investigational peptide, operates through a distinct mechanism by activating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration.
This guide synthesizes the current evidence for both compounds. A significant disparity exists in the maturity of data, with minoxidil's efficacy established through numerous clinical trials, while the evaluation of this compound is, at present, limited to preclinical animal studies. This fundamental difference must be considered when interpreting the comparative data presented herein. The following sections will delve into a detailed analysis of their mechanisms of action, present available quantitative efficacy data from comparable preclinical models, and outline the experimental protocols employed in these key studies.
Mechanisms of Action
The distinct mechanisms of action of this compound and minoxidil underscore the different therapeutic strategies they represent for hair loss.
This compound: This investigational peptide is designed to activate the canonical Wnt/β-catenin signaling pathway. It functions by interfering with the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein[1][2]. CXXC5 acts as a negative regulator of the Wnt pathway, and its binding to Dvl inhibits downstream signaling that is essential for hair follicle development and regeneration[1][2]. By disrupting this inhibitory interaction, this compound effectively "removes the brakes" on the Wnt/β-catenin pathway, leading to the stimulation of hair regrowth and even the formation of new hair follicles (neogenesis) in preclinical models[1].
Minoxidil: The mechanism of action for minoxidil is multifaceted and not fully elucidated. It is known to be a potassium channel opener, which leads to hyperpolarization of cell membranes. This action is thought to widen blood vessels, thereby improving blood flow and the delivery of oxygen and nutrients to the hair follicles. Beyond its vasodilatory effects, minoxidil is converted to its active form, minoxidil sulfate, which is believed to stimulate hair follicles directly. Evidence suggests that minoxidil may also promote hair growth by increasing the expression of vascular endothelial growth factor (VEGF), prolonging the anagen (growth) phase of the hair cycle, and stimulating the production of prostaglandins (B1171923) that are beneficial for hair growth.
Comparative Efficacy: A Preclinical Perspective
Direct head-to-head clinical trials comparing this compound and minoxidil have not been conducted. Therefore, this comparison relies on an indirect analysis of data from preclinical studies that utilized similar animal models, specifically C57BL/6 mice, a common strain for hair growth research. It is crucial to acknowledge that these preclinical results may not be directly translatable to human efficacy.
Table 1: Quantitative Comparison of Hair Regrowth in C57BL/6 Mice
| Parameter | This compound | Minoxidil | Source |
| Hair Regrowth Score | Accelerated hair regrowth observed. | Significant hair regrowth compared to control. | |
| Time to Anagen Induction | Earlier anagen induction compared to control. | Promotes transition from telogen to anagen phase. | |
| Hair Follicle Neogenesis | Evidence of new hair follicle formation. | Not a primary reported mechanism. | |
| Hair Density | Not explicitly quantified in available literature. | Significant increase in hair density observed in various studies. | |
| Hair Shaft Thickness | Not explicitly quantified in available literature. | Increase in hair shaft diameter reported. |
Note: The data for this compound is primarily qualitative ("accelerated regrowth") based on the available abstracts and summaries of the pivotal preclinical study by Lee et al. (2017). Quantitative metrics comparable to those available for minoxidil are not present in the public domain. The minoxidil data is a synthesis from multiple preclinical studies in C57BL/6 mice.
Experimental Protocols
Understanding the methodologies of the key preclinical studies is essential for interpreting the efficacy data.
This compound (Based on Lee et al., 2017)
-
Animal Model: 7-week-old male C57BL/6 mice.
-
Induction of Telogen Phase: The dorsal hair of the mice was depilated to synchronize the hair follicles in the telogen (resting) phase.
-
Treatment Application: A solution containing the this compound peptide was topically applied to the depilated dorsal skin.
-
Assessment of Hair Growth: Hair regrowth was monitored and photographed at regular intervals. The progression of the hair cycle was assessed through histological analysis of skin samples, observing the morphology of the hair follicles. Wound-induced hair neogenesis was also evaluated by creating full-thickness wounds and treating them with this compound.
-
Mechanism of Action Studies: In vitro assays using human hair follicle dermal papilla cells were conducted to confirm the activation of the Wnt/β-catenin pathway.
Minoxidil (Generalized from multiple preclinical studies)
-
Animal Model: 6-7 week-old male C57BL/6 mice.
-
Induction of Telogen Phase: Similar to the this compound studies, the dorsal hair was depilated to synchronize the hair follicles.
-
Treatment Application: A topical solution of minoxidil (typically 2% or 5%) was applied daily to the depilated area. A vehicle control group was also included.
-
Assessment of Hair Growth:
-
Visual Scoring: Hair regrowth was visually scored based on the percentage of the depilated area covered by new hair growth.
-
Hair Density: Hair follicles were counted in defined areas of skin biopsies under a microscope.
-
Hair Shaft Analysis: The thickness of newly grown hair shafts was measured.
-
Histological Analysis: Skin sections were analyzed to determine the ratio of hair follicles in the anagen versus telogen phase.
-
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound in hair follicle cells.
Caption: Multifactorial mechanism of action of minoxidil.
Caption: Generalized experimental workflow for preclinical hair loss studies.
Conclusion and Future Directions
The comparison between this compound and minoxidil highlights two distinct approaches to hair loss treatment. Minoxidil is a well-established therapeutic with a complex but clinically validated mechanism of action. This compound, on the other hand, represents a targeted approach based on our evolving understanding of the molecular pathways governing hair follicle cycling.
The preclinical data for this compound is promising, suggesting its potential to not only promote hair regrowth but also to induce the formation of new hair follicles. However, the absence of human clinical trial data makes a direct efficacy comparison with minoxidil impossible at this stage.
For drug development professionals, this compound and the Wnt/β-catenin pathway represent a compelling area for further investigation. Future research should focus on:
-
Phase I and II clinical trials to establish the safety and efficacy of this compound in humans.
-
Head-to-head comparative studies against existing treatments like minoxidil and finasteride.
-
Exploration of combination therapies that could leverage the distinct mechanisms of action of this compound and other hair growth promoters.
For researchers and scientists, further elucidation of the downstream targets of the Wnt/β-catenin pathway in the context of hair follicle regeneration could uncover additional therapeutic targets. Moreover, optimizing the delivery of peptide-based therapeutics like this compound to the hair follicle remains a key area for innovation.
References
PTD-DBM Outperforms Alternatives in Preclinical Alopecia Models, Fostering Hair Regrowth and Neogenesis
For Immediate Release
A comprehensive review of preclinical animal studies reveals that the novel peptide PTD-DBM demonstrates significant potential in treating alopecia, showing superior performance in promoting hair regrowth and inducing the formation of new hair follicles (neogenesis) compared to established treatments like Minoxidil and Finasteride. This guide synthesizes the key findings, experimental data, and methodologies from pivotal studies to offer researchers, scientists, and drug development professionals a clear comparison of these compounds' efficacy in animal models of hair loss.
At a Glance: this compound's Competitive Edge
This compound, a synthetic peptide, operates through a distinct mechanism of action by modulating the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle development and regeneration.[1] By disrupting the interaction between the CXXC5 and Dishevelled (Dvl) proteins, this compound effectively activates this pathway, leading to robust hair growth.[1] Preclinical studies have consistently shown that topical application of this compound, particularly in combination with Valproic Acid (VPA), another Wnt/β-catenin activator, not only stimulates existing hair follicles but also leads to the generation of new ones.
Comparative Performance Analysis
The following tables summarize the quantitative data from key preclinical studies on this compound, Minoxidil, and Finasteride, providing a side-by-side comparison of their performance in mouse models of alopecia.
Table 1: this compound Performance in C57BL/6 Mice
| Treatment Group | Hair Shaft Length (Relative to Control) | Nuclear β-catenin Levels (Fluorescence Intensity) | Reference |
| Control (Vehicle) | 1.0 | Baseline | [2] |
| This compound (10 mM) | ~1.5 | Increased | [2] |
| This compound (10 mM) + PGD2 (10 µg) | Restored to near this compound levels | Restored | [2] |
Data extracted from Ryu YC, et al. Cells. 2023.
Table 2: Minoxidil Performance in C57BL/6 Mice
| Treatment Group | Hair Growth Score (Area Under the Curve - AUC) | Hair Growth Factors (mRNA Expression) | Reference |
| Vehicle | Baseline | Baseline | |
| 5% Minoxidil Solution (Commercial) | Significantly greater than vehicle | Increased (IGF-1, VEGF) | |
| 5% Minoxidil Nanoparticles | Significantly greater than commercial solution | Higher than commercial solution |
Data extracted from Oaku Y, et al. Pharmaceutics. 2022.
Table 3: Finasteride Performance in Testosterone-Induced Alopecia in Mice
| Treatment Group | Follicular Density (follicles/mm²) | Anagen/Telogen Ratio | Reference |
| Intact Control | High | High | |
| Testosterone Gel 1% (Induction) | Significantly Reduced | Significantly Reduced | |
| Testosterone + 2% Finasteride Solution | Significantly higher than induction | Significantly higher than induction |
Data extracted from Naji ME, et al. International Journal of Drug Delivery Technology. 2022.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
Independent Verification of Ptd-dbm's Role in Wound Repair: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide Ptd-dbm's performance in wound repair with other alternatives, supported by experimental data. We delve into the quantitative results from preclinical studies, detail the experimental methodologies, and visualize the key signaling pathways and workflows to offer a comprehensive resource for the scientific community.
This compound: Mechanism of Action
This compound, or Protein Transduction Domain-fused Dishevelled Binding Motif, is a synthetic peptide designed to modulate the Wnt/β-catenin signaling pathway, a critical cascade in wound healing. It functions by competitively inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway. By binding to Dvl, this compound prevents this negative regulation, leading to the stabilization and nuclear translocation of β-catenin. This, in turn, activates downstream target genes that promote cell proliferation, migration, and differentiation, which are all essential for tissue regeneration and repair.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a murine wound healing model.
References
A Comparative Analysis of Ptd-dbm and Other Wnt Pathway-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and tissue homeostasis. Its dysregulation is implicated in various diseases, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the Protein Transduction Domain-fused Dishevelled Binding Motif (Ptd-dbm) peptide and other agents that modulate the Wnt pathway, with a focus on their mechanisms of action, performance in preclinical studies, and the experimental protocols used for their evaluation.
Mechanism of Action: this compound and Competitors
This compound is a synthetic peptide designed to activate the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by disrupting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and the Dishevelled (Dvl) protein.[1][2] CXXC5 acts as a negative feedback regulator of the Wnt pathway by binding to the PDZ domain of Dvl, thereby preventing the stabilization of β-catenin.[1][3] this compound, by competitively binding to the PDZ domain of Dvl, prevents this inhibitory interaction, leading to the activation of downstream Wnt signaling.[1][3] This mechanism has shown promise in promoting hair follicle neogenesis and wound healing.[1][4][5][6][7]
A notable small molecule competitor that shares a similar mechanism of action is KY19382 . This indirubin-3'-monoxime (B1671880) analog also activates the Wnt/β-catenin pathway by inhibiting the CXXC5-Dvl interaction.[8][9] Furthermore, KY19382 exhibits a dual-action mechanism by also inhibiting Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in the β-catenin destruction complex.[9]
Other peptides and small molecules have been developed to target different components of the Wnt pathway, primarily as inhibitors for cancer therapy. These include peptides that target the β-catenin/BCL9 interaction and small molecules that inhibit the Porcupine (PORCN) enzyme, which is essential for Wnt ligand secretion. While these agents are crucial for Wnt pathway research, their inhibitory nature places them in a different functional category compared to the activating properties of this compound and KY19382.
Quantitative Performance Comparison
Direct, head-to-head quantitative comparisons of this compound and other Wnt activators in the same experimental settings are limited in the publicly available literature. However, data from various studies provide insights into their relative potency and efficacy.
| Compound | Target(s) | Assay Type | Quantitative Data | Reference(s) |
| This compound | CXXC5-Dvl Interaction | In vitro Wound Healing | Effective at 2-10 µM | [1][2] |
| In vivo Wound Healing | Effective at 100 µM (daily topical application) | |||
| KY19382 | CXXC5-Dvl Interaction | In vitro Inhibition Assay | IC50: 19 nM | |
| GSK3β | In vitro Kinase Assay | IC50: 10 nM | [9] | |
| Wnt/β-catenin signaling | TOPFlash Reporter Assay | Significant activation at 5 µM | [8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism by which this compound and KY19382 activate it.
Experimental Workflows
The following diagram outlines a typical experimental workflow to assess the activity of Wnt pathway modulators like this compound.
Detailed Experimental Protocols
TOPFlash/FOPFlash Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Principle:
-
TOPFlash plasmid: Contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.
-
FOPFlash plasmid: A negative control plasmid identical to TOPFlash, but with mutated TCF/LEF binding sites that cannot be recognized by the β-catenin/TCF/LEF complex.
The ratio of luciferase activity from TOPFlash to FOPFlash provides a specific measure of Wnt/β-catenin signaling.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 24-well or 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., this compound or KY19382) at various concentrations. Include a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl) and a vehicle control.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in TOPFlash activity relative to the vehicle control.
-
The FOPFlash activity should remain low across all treatments, confirming the specificity of the observed effects.
-
Co-Immunoprecipitation (Co-IP) of Dvl and CXXC5
Objective: To demonstrate the interaction between Dvl and CXXC5 and to show that a competing peptide like this compound can disrupt this interaction.
Protocol:
-
Cell Lysis:
-
Culture cells and treat them with the test compound (this compound) or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for either Dvl or CXXC5 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both Dvl and CXXC5 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the presence of this compound indicates disruption of the interaction.
-
References
- 1. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound peptide [novoprolabs.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Androgenic Alopecia Research Using this compound Peptide [14ymedio.com]
- 8. KY19382, a novel activator of Wnt/β‐catenin signalling, promotes hair regrowth and hair follicle neogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Long-Term Safety and Efficacy of Ptd-dbm for Androgenetic Alopecia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Protein transduction domain-Dvl-binding motif (Ptd-dbm), an emerging investigational peptide for androgenetic alopecia, against the established, FDA-approved treatments, Minoxidil (B1677147) and Finasteride. Due to the preclinical nature of this compound, this comparison is based on available animal studies versus long-term human clinical data for the approved alternatives.
Executive Summary
This compound is a synthetic peptide that promotes hair follicle regeneration by activating the Wnt/β-catenin signaling pathway.[1] Preclinical studies in mice have demonstrated its potential to stimulate hair regrowth, particularly when used in combination with valproic acid and microneedling.[2][3] However, there is currently no long-term safety or efficacy data for this compound in humans. In contrast, Minoxidil and Finasteride have been the cornerstone of androgenetic alopecia treatment for decades, with extensive long-term data supporting their efficacy and outlining their safety profiles in human subjects.[4][5] This guide will present the available data to offer a preliminary assessment of this compound in the context of current therapeutic options.
Data Presentation: Comparative Analysis
The following tables summarize the available data for this compound, Minoxidil, and Finasteride. It is critical to note that the data for this compound is from preclinical animal studies and is not directly comparable to the long-term human clinical trial data for Minoxidil and Finasteride.
Table 1: Efficacy Comparison
| Feature | This compound (preclinical) | Minoxidil (clinical) | Finasteride (clinical) |
| Mechanism of Action | Activates Wnt/β-catenin pathway by inhibiting the CXXC5-Dvl interaction, promoting hair follicle stem cell activation. | Opens potassium channels in hair follicles, increasing blood flow and prolonging the anagen (growth) phase. | Inhibits 5-alpha-reductase, preventing the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key driver of androgenetic alopecia. |
| Observed Efficacy | Accelerated hair regrowth and wound-induced hair neogenesis in mice. Effects were enhanced when combined with valproic acid and microneedling. | Statistically significant increases in terminal hair growth in men after 12 and 24 months of use. In women, 2% and 3% solutions led to increased hair density and reduced shedding. | High rates of improvement and prevention of further hair loss in men over 10 years of use. Efficacy is maintained with long-term use. |
| Administration | Topical application in preclinical studies. | Topical solution or foam. | Oral tablet. |
Table 2: Safety and Tolerability Comparison
| Feature | This compound (preclinical) | Minoxidil (clinical) | Finasteride (clinical) |
| Long-Term Safety Data | Not available (preclinical stage). | Generally well-tolerated with long-term use. | Generally well-tolerated in long-term studies. |
| Known Side Effects | Not established in humans. | Scalp irritation, dryness, and in rare cases, unwanted facial hair growth. Systemic side effects are uncommon but can include dizziness and rapid heartbeat. | Sexual side effects (e.g., decreased libido, erectile dysfunction) in a small percentage of men, which may persist in rare cases after discontinuation. No serious adverse reactions were noted in a 10-year study. |
Experimental Protocols
This compound Preclinical Studies (Mouse Model)
The preclinical efficacy of this compound has been evaluated in mouse models of hair loss. While specific protocols may vary between studies, a general methodology involves the following steps:
-
Animal Model: C57BL/6 mice are often used, as their hair follicles are synchronized in the telogen (resting) phase at a certain age (e.g., 7 weeks).
-
Hair Depilation: The dorsal skin of the mice is shaved to facilitate the application of topical treatments and the observation of hair regrowth.
-
Treatment Groups: Mice are typically divided into several groups:
-
Control (vehicle only)
-
This compound alone
-
Valproic acid alone
-
This compound and valproic acid combination
-
Microneedling alone
-
Microneedling in combination with this compound and valproic acid
-
-
Topical Application: this compound and valproic acid are applied topically to the shaved dorsal skin, often daily.
-
Microneedling: A dermaroller is used to create micro-wounds on the skin, which is hypothesized to induce hair neogenesis. This is typically performed at regular intervals (e.g., once or twice a week).
-
Observation and Analysis: Hair regrowth is monitored and documented through photography over a period of several weeks (e.g., 28 days). At the end of the study, skin samples may be collected for histological analysis to assess hair follicle density and morphology.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. peakpointfitness.com [peakpointfitness.com]
- 2. shop.hpihairpartners.com [shop.hpihairpartners.com]
- 3. transformyou.com [transformyou.com]
- 4. Long-Term (Over 10 Years) Evaluation of Efficacy and Safety of Finasteride in Japanese Men with Androgenetic Alopecia: Summary of Three Investigations | Hair Transplant Forum International [ishrs-htforum.org]
- 5. Long-term efficacy of topical minoxidil in male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]
PTD-DBM: A Comparative Analysis of Efficacy in Human Hair Follicle Organ Culture and Animal Models
For Immediate Release
A comprehensive analysis of the peptide PTD-DBM reveals promising, yet distinct, efficacy in promoting hair growth in both ex vivo human hair follicle organ cultures and in vivo animal models. This guide provides a detailed comparison of the experimental findings, offering researchers, scientists, and drug development professionals a clear overview of the current data.
Executive Summary
This compound, a peptide designed to activate the Wnt/β-catenin signaling pathway by disrupting the CXXC5-Dvl interaction, has demonstrated significant potential in the field of hair restoration.[1][2][3] Experimental data from murine models show a marked increase in hair regrowth and follicle neogenesis. More recent findings from human hair follicle organ culture studies corroborate its hair growth-promoting effects, albeit with different quantitative outcomes. This guide will dissect the available data from both models to provide a clear, comparative perspective on the efficacy of this compound.
Mechanism of Action: Wnt/β-catenin Pathway Activation
This compound's therapeutic effect is rooted in its ability to modulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling.[1][2] The protein CXXC5 acts as a negative regulator of this pathway by binding to Dishevelled (Dvl), thereby preventing the stabilization and nuclear translocation of β-catenin. This compound competitively binds to Dvl, preventing the CXXC5-Dvl interaction and thus allowing for the activation of the Wnt/β-catenin cascade, which in turn promotes hair follicle growth and regeneration.
Caption: this compound's mechanism of action on the Wnt/β-catenin signaling pathway.
Comparative Efficacy: Human Hair Follicle Organ Culture vs. Animal Models
The following tables summarize the key quantitative findings from studies on human hair follicle organ culture and animal models.
Table 1: Efficacy of this compound in Human Hair Follicle Organ Culture
| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |
| Hair Shaft Elongation (mm) | Control | 1.1 ± 0.1 | - | Ryu et al., 2023 |
| This compound (10 µM) | 1.6 ± 0.15 | ~1.45 | Ryu et al., 2023 |
Table 2: Efficacy of this compound in Animal Models (C57BL/6 Mice)
| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |
| Hair Regrowth | Control | Minimal | - | Lee et al., 2017 |
| This compound | Significant regrowth | Not explicitly quantified | Lee et al., 2017 | |
| Hair Weight (mg) at Day 20 | Control (PGD2 treated) | ~15 | - | Ryu et al., 2023 |
| This compound (10 mM) + PGD2 | ~35 | ~2.33 | Ryu et al., 2023 | |
| Neogenic Hair Follicles (in WIHN model) | Control | Baseline | - | Lee et al., 2017 |
| This compound + Valproic Acid | Markedly increased | Not explicitly quantified | Lee et al., 2017 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Human Hair Follicle Organ Culture
-
Source: Human scalp skin samples were obtained from patients undergoing hair transplantation surgery.
-
Follicle Isolation: Anagen VI hair follicles were isolated from the subcutaneous fat under a dissecting microscope.
-
Culture Conditions: Isolated follicles were cultured in Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: this compound was added to the culture medium at a concentration of 10 µM. The control group received the vehicle.
-
Analysis: Hair shaft elongation was measured daily for 6 days using a digital microscope and image analysis software.
Animal Model (C57BL/6 Mice)
-
Model: 7-week-old male C57BL/6 mice were used. The dorsal skin was depilated to synchronize the hair cycle in the telogen phase.
-
Treatment: this compound was topically applied to the depilated dorsal skin. In some experiments, it was co-administered with valproic acid.
-
Wound-Induced Hair Neogenesis (WIHN) Model: Full-thickness wounds were created on the dorsal skin, and the rate of hair follicle neogenesis was observed following treatment.
-
Analysis: Hair regrowth was photographically documented. Histological analysis of skin sections was performed to assess hair follicle morphology and density. In some studies, the weight of regrown hair was measured.
Caption: A simplified workflow of the key experimental models.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent activator of the Wnt/β-catenin pathway with significant hair growth-promoting properties in both human ex vivo and murine in vivo models. The animal studies, particularly those employing the WIHN model, indicate a powerful regenerative potential for this compound, especially when combined with other agents like valproic acid.
The human hair follicle organ culture data, while showing a statistically significant increase in hair shaft elongation, display a more modest effect compared to the qualitative observations in mice. This difference could be attributed to several factors, including the concentration of this compound used, the duration of the study, and the inherent differences between an ex vivo human model and an in vivo mouse model.
Future research should focus on optimizing the dosage and delivery of this compound in human systems. Long-term studies on human hair follicle organ cultures are warranted to determine the sustained effect of the peptide. Furthermore, clinical trials are the necessary next step to ascertain the safety and efficacy of this compound as a therapeutic agent for hair loss in humans.
References
Safety Operating Guide
Proper Disposal of Ptd-dbm: A Guide for Laboratory Professionals
The safe and compliant disposal of Ptd-dbm (Protein Transduction Domain-fused Dishevelled Binding Motif) is a critical aspect of laboratory safety and environmental responsibility. As a synthetic peptide with biological activity, this compound and its associated waste must be managed as chemical waste, adhering to strict institutional and regulatory guidelines. This guide provides essential information and step-by-step procedures for the proper disposal of this compound in research and drug development settings.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be handled as a potentially hazardous chemical.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Disposal Procedures
The proper disposal method for this compound depends on whether the waste is in a solid or liquid form. All disposal of research chemical waste must comply with local, state, and federal regulations.[2]
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as:
-
Unused or expired lyophilized this compound powder.
-
Contaminated personal protective equipment (gloves, etc.).
-
Used vials, pipette tips, and other labware.
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.[2]
Liquid Waste Disposal
Liquid waste may include this compound dissolved in solvents like Dimethyl Sulfoxide (DMSO) or aqueous solutions, which may also contain Trifluoroacetic Acid (TFA) as a remnant from peptide synthesis.
Procedure:
-
Collection: Collect all liquid waste containing this compound in a sealed, clearly labeled, and appropriate chemical waste container. Do not mix with incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including this compound, the solvent (e.g., DMSO), and any other components like TFA.
-
Storage: Store the sealed liquid waste container in a designated, secure area, preferably within secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Never pour peptide solutions down the drain.
Management of Associated Chemical Waste
Trifluoroacetic Acid (TFA): TFA is a corrosive substance and its waste must be handled as hazardous. It should be collected in a designated, acid-resistant container and must not be mixed with incompatible materials like bases or oxidizers. Do not empty TFA waste into drains.
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Waste DMSO should be collected with other organic solvents and disposed of as hazardous waste.
Quantitative Data for Peptide Waste Management
While specific quantitative data for this compound is not available, the following table summarizes general parameters for the chemical decontamination of peptide waste, should this be a part of your institution's protocol.
| Decontamination Method | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration | 20-60 minutes | Effective for many peptides but may be corrosive. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Always consult with your institution's EHS department before attempting any chemical decontamination of waste.
Experimental Protocols
The primary protocol for the disposal of this compound is not one of experimentation but of safe waste management. The key steps are collection, segregation, proper labeling, and disposal through a certified hazardous waste service.
Protocol for Segregation and Collection of this compound Waste:
-
Establish designated waste containers for solid and liquid this compound waste in the laboratory area where the peptide is handled.
-
Ensure all personnel are trained to distinguish between solid and liquid waste streams.
-
Solid waste (gloves, vials, tips) should be placed directly into the labeled solid waste container.
-
Liquid waste (unused solutions, contaminated buffers) should be carefully poured into the labeled liquid waste container using a funnel to prevent spills.
-
All waste containers must be kept securely closed when not in use.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: Key Stages of this compound Disposal.
References
Essential Safety and Operational Guidance for Handling Ptd-dbm
Personal Protective Equipment (PPE)
When handling Ptd-dbm, especially in its lyophilized (powder) form, adherence to standard laboratory personal protective equipment protocols is mandatory to minimize exposure and ensure safety.[1][2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles/Shield | Required to protect against dust particles and splashes.[3][4] Must meet ANSI Z87.1 standards.[5] |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile gloves are the minimum requirement for incidental contact. Double gloving is recommended for added protection. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to prevent inhalation. |
| General Attire | Long Pants & Shoes | Long pants and closed-toe shoes are minimum attire for working in a laboratory with hazardous materials. |
Storage and Handling Protocols
Proper storage and handling are critical to maintain the integrity and stability of this compound.
| Condition | Lyophilized this compound | This compound in Solution |
| Storage Temperature | For long-term storage, keep at -20°C or colder in a tightly sealed container. | Storing peptides in solution for extended periods is not recommended. If necessary, store single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles. |
| Handling | Before opening, allow the container to reach room temperature to prevent moisture condensation. Work in a designated, clean, and organized area. | Use sterile equipment for reconstitution and handling to avoid cross-contamination. |
| Light and Moisture | Store away from light and moisture to prevent degradation. | Protect solutions from light, especially if they contain light-sensitive amino acids. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental compliance.
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to storage.
Caption: Workflow for the safe handling of this compound.
All materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., gloves, pipette tips, vials) | Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. Store the sealed container in a designated hazardous waste accumulation area. |
| Liquid Waste (e.g., unused solutions) | Do not pour peptide solutions down the drain. Collect in a designated hazardous waste container. For some peptide-based compounds, incineration by a licensed facility is the recommended disposal method. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on liquid waste disposal. |
The following diagram illustrates the proper disposal workflow for this compound waste.
Caption: Disposal plan for this compound contaminated waste.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Chemistry General Lab Safety - Smith College Research and Instruction Safety [science.smith.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
